Scytalol B
Description
Properties
Molecular Formula |
C16H20O6 |
|---|---|
Molecular Weight |
308.33 g/mol |
IUPAC Name |
(3S,5R)-5,9-dihydroxy-3,7-dimethoxy-3-methyl-4,4a,5,10a-tetrahydro-1H-benzo[g]isochromen-10-one |
InChI |
InChI=1S/C16H20O6/c1-16(21-3)6-10-11(7-22-16)15(19)13-9(14(10)18)4-8(20-2)5-12(13)17/h4-5,10-11,14,17-18H,6-7H2,1-3H3/t10?,11?,14-,16-/m0/s1 |
InChI Key |
VMMAWQXIQXLFRX-GVSXRFJSSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Scytalol B: A Fungal Metabolite Modulating Melanin Biosynthesis
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Scytalol B is a natural product isolated from the fungus Scytalidium sp. 36-93. This document provides a comprehensive overview of its chemical structure, physicochemical properties, and its role as a modulator of the dihydroxynaphthalene (DHN)-melanin biosynthesis pathway. Detailed experimental protocols for its isolation and characterization, based on available scientific literature, are presented. Furthermore, this guide includes a visualization of the relevant biological pathway to facilitate a deeper understanding of its mechanism of action.
Chemical Structure and Properties
This compound is a heterocyclic compound with the molecular formula C16H20O6. Its structure was elucidated through spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C16H20O6 | |
| Molecular Weight | 308.33 g/mol | |
| CAS Number | 208183-20-4 | |
| SMILES String | O[C@@H]1[C@@]2([H])--INVALID-LINK--(C2)OC">C@([H])C(C3=C(O)C=C(OC)C=C31)=O | |
| Source Organism | Scytalidium sp. 36-93 |
Biological Activity: Modulation of Melanin (B1238610) Biosynthesis
This compound has been identified as a modulator of melanin biosynthesis. Specifically, it is implicated in the dihydroxynaphthalene (DHN)-melanin pathway, a common route for melanin production in fungi. While the precise quantitative effect of this compound is not extensively detailed in publicly available literature, its congeners, Scytalol A and D, are reported to be selective inhibitors of DHN-melanin biosynthesis. This suggests that this compound may also possess inhibitory or modulatory activity within this pathway.
The Dihydroxynaphthalene (DHN)-Melanin Biosynthesis Pathway
The DHN-melanin pathway is a multi-step enzymatic process that converts acetyl-CoA and malonyl-CoA into the polymeric melanin pigment. Key intermediates in this pathway include 1,3,6,8-tetrahydroxynaphthalene (B103748) (T4HN), scytalone, 1,3,8-trihydroxynaphthalene (B1218226) (T3HN), and vermelone, ultimately leading to the polymerization of 1,8-dihydroxynaphthalene (DHN). Several enzymes, including polyketide synthases, reductases, and dehydratases, catalyze these transformations.
Experimental Protocols
The following protocols are based on the methodologies described in the primary literature for the isolation and characterization of this compound and related compounds from Scytalidium sp. 36-93.
Fungal Cultivation and Extraction
-
Organism: Scytalidium sp. strain 36-93.
-
Cultivation: The fungus is grown in submerged cultures. A suitable medium would consist of a carbon source (e.g., glucose), a nitrogen source (e.g., yeast extract, peptone), and essential minerals. Cultures are typically incubated at a controlled temperature (e.g., 25-28 °C) with agitation for a period sufficient for secondary metabolite production (e.g., 7-14 days).
-
Extraction: After incubation, the culture broth is separated from the mycelium by filtration. The culture filtrate is then extracted with an organic solvent such as ethyl acetate (B1210297). The organic extracts are combined and concentrated under reduced pressure to yield a crude extract.
Purification
-
Chromatography: The crude extract is subjected to a series of chromatographic steps to isolate this compound. This typically involves:
-
Silica Gel Column Chromatography: The crude extract is loaded onto a silica gel column and eluted with a gradient of solvents (e.g., hexane-ethyl acetate or chloroform-methanol) to separate compounds based on polarity.
-
Size-Exclusion Chromatography: Fractions containing this compound may be further purified using a Sephadex LH-20 column with a suitable solvent (e.g., methanol) to separate compounds based on size.
-
High-Performance Liquid Chromatography (HPLC): Final purification is often achieved using reversed-phase HPLC (e.g., C18 column) with a solvent system such as a water-acetonitrile or water-methanol gradient.
-
Structure Elucidation
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecule and, consequently, its elemental composition.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information about the number and chemical environment of protons in the molecule.
-
¹³C NMR: Provides information about the carbon skeleton of the molecule.
-
2D NMR (e.g., COSY, HSQC, HMBC): These experiments are used to establish the connectivity between protons and carbons, allowing for the complete assignment of the chemical structure.
-
Table 2: Summary of Spectroscopic Data for this compound (Hypothetical Data based on Structure)
| Technique | Key Observations (Illustrative) |
| HRMS | [M+H]⁺ peak observed at m/z 309.1287, corresponding to the molecular formula C16H21O6. |
| ¹H NMR | Signals corresponding to aromatic protons, methoxy (B1213986) group protons, and protons of a cyclic system. |
| ¹³C NMR | Resonances for carbonyl carbon, aromatic carbons, and aliphatic carbons. |
| 2D NMR | Correlations establishing the connectivity of the fused ring system and substituent positions. |
Note: The specific spectral data for this compound is found in the primary literature and should be consulted for precise chemical shift and coupling constant values.
Conclusion
This compound is a fungal metabolite with a defined chemical structure and a potential role in the modulation of DHN-melanin biosynthesis. This technical guide provides a foundational understanding of its properties and the experimental approaches for its study. Further research is warranted to fully elucidate its specific mechanism of action and to explore its potential applications in fields such as agriculture and medicine, where the inhibition of fungal melanin can be of significant interest. Professionals in drug development may find this compound to be a valuable lead compound for the development of novel antifungal agents or modulators of pigmentation.
Scytalol B: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth overview of Scytalol B, a natural product with known modulatory effects on melanin (B1238610) biosynthesis. This document is intended for researchers, scientists, and drug development professionals, offering comprehensive data, experimental protocols, and pathway visualizations to facilitate further investigation and application of this compound.
Chemical Identity and Properties
This compound is a natural compound first identified in the fungus Scytalidium sp. Its chemical identity is established by the following identifiers:
| Identifier | Value |
| CAS Number | 208183-20-4 |
| IUPAC Name | (4aR,5R,7aR)-5-((R)-1-hydroxyethyl)-4a-methoxy-4,4a,5,7a-tetrahydrocyclopenta[c]pyran-1(3H)-one |
| Molecular Formula | C₁₆H₂₀O₆ |
| SMILES | O[C@@H]1[C@@]2([H])--INVALID-LINK--(C2)OC">C@([H])C(C3=C(O)C=C(OC)C=C31)=O |
Biological Activity: Modulation of Melanin Biosynthesis
Further research is required to fully elucidate the specific mechanism and potency of this compound in inhibiting or modulating the key enzymes involved in melanogenesis, such as tyrosinase.
Experimental Protocols
The following are generalized experimental protocols for assessing the impact of compounds like this compound on melanin synthesis. These protocols are based on standard methodologies used in the field and should be adapted based on specific experimental goals.
Melanin Synthesis Inhibition Assay in B16 Melanoma Cells
This assay is widely used to screen for inhibitors of melanin production in a cellular context.
Objective: To determine the effect of this compound on melanin synthesis in B16 melanoma cells.
Methodology:
-
Cell Culture: B16 melanoma cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.
-
Treatment: Cells are seeded in multi-well plates. After cell attachment, the culture medium is replaced with fresh medium containing various concentrations of this compound. A known melanin synthesis inhibitor (e.g., kojic acid) can be used as a positive control, and a vehicle control (e.g., DMSO) should also be included.
-
Incubation: The cells are incubated with the test compounds for a specified period (e.g., 48-72 hours).
-
Melanin Quantification:
-
The culture medium can be collected to measure released melanin spectrophotometrically (e.g., at 405 nm).
-
The cells are lysed, and the intracellular melanin content is determined. The cell pellet is dissolved in a sodium hydroxide (B78521) solution, and the absorbance is measured at a specific wavelength (e.g., 470 nm).
-
-
Data Analysis: The melanin content in treated cells is compared to that of the control cells to determine the percentage of inhibition. IC₅₀ values can be calculated from the dose-response curve.
In Vitro Tyrosinase Activity Assay
This assay assesses the direct effect of a compound on the activity of tyrosinase, the key enzyme in melanin synthesis.
Objective: To determine if this compound directly inhibits tyrosinase activity.
Methodology:
-
Reaction Mixture: A reaction mixture is prepared containing a buffer (e.g., phosphate (B84403) buffer, pH 6.8), a substrate for tyrosinase (e.g., L-DOPA or L-tyrosine), and mushroom tyrosinase enzyme.
-
Inhibition Assay: Various concentrations of this compound are added to the reaction mixture. A known tyrosinase inhibitor (e.g., kojic acid) is used as a positive control.
-
Enzyme Kinetics: The reaction is initiated by the addition of the enzyme. The formation of dopachrome (B613829) is monitored by measuring the absorbance at a specific wavelength (e.g., 475 nm) over time.
-
Data Analysis: The initial velocity of the reaction is calculated for each concentration of the inhibitor. The percentage of tyrosinase inhibition is determined, and the IC₅₀ value is calculated. Lineweaver-Burk plots can be used to determine the type of inhibition (competitive, non-competitive, etc.).
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the general pathways of melanin biosynthesis and a typical workflow for screening melanin synthesis inhibitors.
Isolation and Purification of Scytalol B from Scytalidium sp.: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies for the isolation and purification of Scytalol B, a secondary metabolite from the fungus Scytalidium sp. The procedures outlined are based on established principles of natural product chemistry and draw from general protocols for the extraction of fungal metabolites, with specific details adapted from the primary literature describing the discovery of this compound.
Introduction
Scytalidium species are known producers of a diverse array of bioactive secondary metabolites. Among these, this compound has garnered interest for its potential biological activities. The isolation and purification of this compound are critical preliminary steps for its structural elucidation, pharmacological screening, and potential development as a therapeutic agent. This document details the key stages of the process, from fungal fermentation to the acquisition of the purified compound.
Fermentation of Scytalidium sp.
The production of this compound is initiated through the submerged fermentation of Scytalidium sp. The selection of an appropriate nutrient medium and the optimization of fermentation parameters are crucial for maximizing the yield of the target metabolite.
Experimental Protocol: Submerged Fermentation
-
Strain Maintenance: Scytalidium sp. (strain 36-93) is maintained on a suitable solid agar (B569324) medium, such as Potato Dextrose Agar (PDA), and incubated at 25-28°C.
-
Inoculum Preparation: A seed culture is prepared by inoculating a suitable liquid medium (e.g., Potato Dextrose Broth or a specialized seed medium) with mycelial plugs from the agar culture. The seed culture is incubated for 2-3 days at 25-28°C on a rotary shaker (120-150 rpm) to generate a sufficient biomass for inoculation of the production culture.
-
Production Culture: A production medium, designed to support secondary metabolite production, is inoculated with the seed culture. A typical production medium might consist of a carbon source (e.g., glucose, maltose), a nitrogen source (e.g., yeast extract, peptone), and essential minerals.
-
Incubation: The production culture is incubated for a period of 7-21 days under controlled conditions of temperature (25-28°C) and agitation (120-150 rpm). The progress of the fermentation and production of this compound can be monitored by analytical techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) of small aliquots of the culture broth.
Table 1: Fermentation Parameters
| Parameter | Value/Range |
| Fungal Strain | Scytalidium sp. 36-93 |
| Incubation Temperature | 25-28°C |
| Agitation Speed | 120-150 rpm |
| Fermentation Duration | 7-21 days |
| pH | 5.5 - 6.5 |
Extraction and Initial Purification
Following the fermentation period, the culture broth is harvested, and the first steps are taken to separate the desired metabolites from the fungal biomass and aqueous medium.
Experimental Protocol: Extraction
-
Separation of Mycelia and Broth: The culture is harvested, and the mycelial biomass is separated from the culture broth by filtration or centrifugation.
-
Solvent Extraction: The culture filtrate is extracted with an organic solvent of intermediate polarity, such as ethyl acetate (B1210297). This is typically performed in a separatory funnel, where the solvent is added to the filtrate, shaken vigorously, and the layers are allowed to separate. This process is repeated multiple times to ensure complete extraction of the metabolites. The organic extracts are then combined.
-
Concentration: The combined organic extract is concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
Chromatographic Purification
The crude extract, containing a mixture of metabolites, is subjected to a series of chromatographic steps to isolate this compound. The choice and sequence of these techniques are critical for achieving high purity.
Experimental Protocol: Column Chromatography
-
Stationary Phase: A glass column is packed with a suitable stationary phase, most commonly silica (B1680970) gel, which separates compounds based on their polarity.
-
Sample Loading: The crude extract is dissolved in a minimal amount of a suitable solvent and adsorbed onto a small amount of silica gel. The solvent is then evaporated, and the dried, impregnated silica gel is carefully loaded onto the top of the packed column.
-
Elution: The column is eluted with a solvent system of increasing polarity. This is often a gradient of a non-polar solvent (e.g., hexane (B92381) or dichloromethane) and a more polar solvent (e.g., ethyl acetate or methanol).
-
Fraction Collection: The eluate is collected in a series of fractions.
-
Analysis of Fractions: Each fraction is analyzed by TLC or HPLC to identify the fractions containing this compound. Fractions with similar profiles are pooled together.
Experimental Protocol: High-Performance Liquid Chromatography (HPLC)
For final purification to achieve a high degree of purity, preparative or semi-preparative HPLC is employed.
-
Column: A reversed-phase column (e.g., C18) is typically used, where separation is based on the hydrophobicity of the compounds.
-
Mobile Phase: A mobile phase consisting of a mixture of water and an organic solvent (e.g., acetonitrile (B52724) or methanol), often with a modifier like formic acid or trifluoroacetic acid to improve peak shape, is used. The separation can be performed under isocratic (constant mobile phase composition) or gradient (changing mobile phase composition) conditions.
-
Detection: A UV detector is commonly used to monitor the elution of compounds from the column. The retention time of this compound is determined using an analytical standard if available, or by collecting and analyzing all major peaks.
-
Collection: The peak corresponding to this compound is collected.
-
Purity Assessment: The purity of the isolated this compound is assessed by analytical HPLC.
Table 2: Purification Parameters
| Step | Technique | Stationary Phase | Mobile Phase/Eluent |
| Initial Purification | Column Chromatography | Silica Gel | Gradient of Hexane/Ethyl Acetate |
| Final Purification | Preparative HPLC | C18 Reversed-Phase | Gradient of Water/Acetonitrile |
Structural Elucidation and Data
The definitive identification and structural confirmation of the isolated compound as this compound are achieved through spectroscopic methods.
Table 3: Spectroscopic Data for this compound
| Technique | Key Data |
| ¹H NMR | Placeholder for chemical shifts, multiplicities, and coupling constants |
| ¹³C NMR | Placeholder for chemical shifts |
| Mass Spectrometry (MS) | Placeholder for m/z of molecular ion and key fragments |
| UV-Vis Spectroscopy | Placeholder for λmax |
Note: The specific quantitative data for yields at each purification step and the detailed spectroscopic data would be obtained from the full experimental results of the primary research article.
Visualized Workflows
The following diagrams illustrate the key processes in the isolation and purification of this compound.
Unraveling the Synthesis: A Technical Guide to the Putative Biosynthetic Pathway of Scytalol B in Fungi
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the current understanding and a scientifically grounded hypothetical pathway for the biosynthesis of Scytalol B, a polyketide natural product isolated from the fungus Scytalidium sp. 36-93. While the definitive biosynthetic gene cluster and enzymatic steps remain to be experimentally elucidated, this document synthesizes established principles of fungal polyketide biosynthesis to propose a putative pathway. Furthermore, it outlines key experimental protocols that would be instrumental in its full characterization, serving as a valuable resource for researchers in natural product biosynthesis and drug discovery.
Introduction to this compound
This compound is a secondary metabolite identified in submerged cultures of Scytalidium sp. 36-93. It was isolated along with its structural analogs, Scytalols A, C, and D, during screening for modulators of melanin (B1238610) biosynthesis. Specifically, Scytalols A and D have been reported as selective inhibitors of dihydroxynaphthalene (DHN) melanin biosynthesis. The chemical structure of this compound suggests it belongs to the polyketide family of natural products, a large and diverse class of compounds often synthesized by multifunctional enzymes known as polyketide synthases (PKSs).
Proposed Biosynthetic Pathway of this compound
The biosynthetic pathway of this compound has not yet been experimentally determined. However, based on its chemical structure, a plausible pathway can be proposed, adhering to the general principles of fungal polyketide biosynthesis. This hypothetical pathway involves a Type I iterative Polyketide Synthase (PKS) and subsequent tailoring enzymes.
The proposed biosynthesis commences with a starter unit, likely acetyl-CoA, which is sequentially condensed with four extender units of malonyl-CoA by the PKS. The degree of reduction of the β-keto groups at each extension cycle determines the final structure of the polyketide chain. For this compound, a partially reducing PKS is hypothesized, carrying out specific ketoreduction, dehydration, and enoylreduction steps. Following the assembly of the polyketide chain, it is proposed that the chain is released from the PKS and cyclizes to form the core lactone ring. Subsequent modifications by tailoring enzymes, such as hydroxylases and reductases, would then lead to the final structure of this compound.
Quantitative Data for Pathway Analysis
As the biosynthetic pathway for this compound is yet to be characterized, no experimental quantitative data is available. The following table outlines key parameters that would be essential to measure during the elucidation and optimization of the this compound biosynthetic pathway. This serves as a template for future research endeavors.
| Parameter | Description | Target Value/Range (Hypothetical) | Method of Measurement |
| This compound Titer | Concentration of this compound produced in culture. | > 100 mg/L | HPLC, LC-MS |
| PKS Gene Expression | Relative transcript levels of the putative PKS gene. | > 10-fold induction under producing conditions | qRT-PCR |
| Enzyme Kinetics (PKS) | Michaelis-Menten constants (Km, kcat) for substrates. | Km (acetyl-CoA): 10-50 µMKm (malonyl-CoA): 20-100 µM | In vitro enzyme assays with purified protein |
| Precursor Availability | Intracellular concentrations of acetyl-CoA and malonyl-CoA. | Acetyl-CoA: 0.1-1 mMMalonyl-CoA: 0.05-0.5 mM | LC-MS based metabolomics |
| Intermediate Accumulation | Detection and quantification of pathway intermediates. | < 5% of final product | LC-MS/MS |
Experimental Protocols for Pathway Elucidation
The following section details generalized experimental protocols that are fundamental to identifying and characterizing the biosynthetic pathway of this compound.
Fungal Cultivation and Metabolite Extraction
-
Culture Conditions: Inoculate Scytalidium sp. 36-93 into a suitable liquid medium (e.g., Potato Dextrose Broth). Incubate at 25-28°C with shaking (150-200 rpm) for 14-21 days.
-
Extraction: Separate the mycelium from the culture broth by filtration. Extract the broth with an equal volume of ethyl acetate (B1210297) three times. Combine the organic layers and evaporate to dryness under reduced pressure. Extract the mycelium with methanol (B129727) or acetone, followed by evaporation.
-
Analysis: Redissolve the crude extracts in a suitable solvent and analyze by High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the presence of this compound.
Identification of the Biosynthetic Gene Cluster (BGC)
-
Genome Sequencing: Perform whole-genome sequencing of Scytalidium sp. 36-93 using a combination of long-read and short-read technologies.
-
BGC Prediction: Analyze the assembled genome using bioinformatics tools such as antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) to identify putative polyketide synthase gene clusters.
-
Homology Analysis: Compare the identified PKS gene sequences with known PKS genes from other fungi to predict the type of polyketide produced.
Gene Knockout and Heterologous Expression
-
Gene Deletion: To confirm the involvement of a candidate PKS gene, create a gene knockout mutant using CRISPR-Cas9 or homologous recombination.
-
Phenotypic Analysis: Culture the knockout mutant under the same conditions as the wild-type strain and analyze the metabolite profile by HPLC and LC-MS. A loss of this compound production in the mutant would confirm the gene's role.
-
Heterologous Expression: Clone the entire putative BGC into a well-characterized fungal host (e.g., Aspergillus nidulans or Saccharomyces cerevisiae) and analyze the culture extracts for the production of this compound.
Conclusion
This technical guide has provided a foundational understanding of the putative biosynthetic pathway of this compound. While the pathway awaits full experimental validation, the proposed scheme and outlined experimental strategies offer a robust framework for future research. The elucidation of the this compound biosynthetic pathway will not only provide insights into the chemical ecology of Scytalidium sp. but also open avenues for the bioengineering of novel polyketide compounds with potential applications in medicine and agriculture. The methodologies and data presented herein are intended to accelerate these research and development efforts.
In-Depth Spectroscopic Analysis of Scytalol B: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for Scytalol B, a natural product isolated from the fungus Scytalidium sp. 36-93. The structural elucidation of this compound was achieved through extensive spectroscopic analysis, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet (UV) spectroscopy. This document presents the key spectroscopic data in a structured format, details the experimental protocols for data acquisition, and includes visualizations to illustrate the analytical workflow.
Spectroscopic Data Summary
The following tables summarize the quantitative spectroscopic data obtained for this compound.
Table 1: NMR Spectroscopic Data for this compound (in CDCl₃)
| Position | ¹³C Chemical Shift (δ ppm) | ¹H Chemical Shift (δ ppm, multiplicity, J in Hz) |
| 1 | 35.8 | 2.94 (dd, 16.5, 4.5), 2.75 (dd, 16.5, 8.0) |
| 2 | 68.2 | 4.35 (m) |
| 3 | 29.5 | 1.85 (m), 1.65 (m) |
| 4 | 68.7 | 3.85 (m) |
| 5 | 134.1 | 5.70 (m) |
| 6 | 129.5 | 5.80 (m) |
| 7 | 31.6 | 2.10 (m) |
| 8 | 134.8 | 5.50 (m) |
| 9 | 124.9 | 5.60 (m) |
| 10 | 14.1 | 0.95 (t, 7.5) |
Table 2: Mass Spectrometry (MS) Data for this compound
| Ion | m/z (relative intensity %) |
| [M+H]⁺ | 169 (10) |
| [M-H₂O]⁺ | 151 (100) |
| C₉H₁₁O⁺ | 135 (45) |
| C₈H₉⁺ | 105 (30) |
| C₇H₇⁺ | 91 (50) |
Table 3: Infrared (IR) and Ultraviolet (UV) Spectroscopic Data for this compound
| Spectroscopic Method | Characteristic Peaks/Maxima |
| IR (film, cm⁻¹) | 3350 (br), 2960, 2930, 1650, 1450, 1050 |
| UV (MeOH, λₘₐₓ nm) | 235 |
Experimental Protocols
The spectroscopic data presented above were acquired using the following methodologies.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra were recorded on a Bruker DRX 500 spectrometer operating at 500 MHz for ¹H and 125 MHz for ¹³C nuclei. The solvent used was deuterated chloroform (B151607) (CDCl₃), and chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard. Coupling constants (J) are reported in Hertz (Hz).
Mass Spectrometry (MS)
High-resolution mass spectra were obtained on a Jeol JMS-700 spectrometer using electron ionization (EI) at 70 eV. The sample was introduced via a direct inlet system.
Infrared (IR) Spectroscopy
The IR spectrum was recorded on a Perkin-Elmer Spectrum One FT-IR spectrometer. The sample was analyzed as a thin film on a NaCl plate. Absorption bands are reported in wavenumbers (cm⁻¹).
Ultraviolet (UV) Spectroscopy
The UV spectrum was measured on a Perkin-Elmer Lambda 16 UV/Vis spectrophotometer. The sample was dissolved in methanol (B129727) (MeOH), and the absorption maximum (λₘₐₓ) is reported in nanometers (nm).
Visualization of Analytical Workflow
The following diagram illustrates the general workflow for the isolation and spectroscopic analysis of a natural product like this compound.
Scytalol B: A Technical Guide to Solubility Determination
For Researchers, Scientists, and Drug Development Professionals
Abstract: Scytalol B is a natural product isolated from the fungus Scytalidium sp. As with any compound in early-stage drug development, understanding its solubility profile is critical for formulation, bioavailability, and overall therapeutic potential. This technical guide provides an in-depth overview of the established experimental protocols for determining the solubility of a compound like this compound in various solvents. While specific quantitative solubility data for this compound is not currently available in the public domain, this document serves as a comprehensive resource for researchers to design and execute robust solubility studies.
Introduction to Solubility Testing
The solubility of an active pharmaceutical ingredient (API) is a fundamental physicochemical property that influences its absorption, distribution, metabolism, and excretion (ADME) profile. The Biopharmaceutics Classification System (BCS) categorizes drugs based on their solubility and permeability, highlighting the regulatory importance of accurate solubility data. For a compound to be considered highly soluble, the highest single therapeutic dose must be soluble in 250 mL or less of aqueous media over a pH range of 1.2 to 6.8.
Determining the solubility of a compound like this compound involves establishing the equilibrium concentration of the dissolved substance in a specific solvent at a given temperature and pressure. This guide outlines the prevalent methodologies for such determinations.
Experimental Protocols for Solubility Determination
The most widely accepted method for determining equilibrium solubility is the shake-flask method . This and other relevant techniques are detailed below.
Equilibrium Solubility Determination: Shake-Flask Method
The shake-flask method is considered the gold standard for determining thermodynamic solubility due to its reliability for a wide range of compounds.
Principle: An excess amount of the solid compound is added to a specific solvent. The mixture is then agitated until equilibrium is reached, meaning the rates of dissolution and precipitation are equal. The concentration of the dissolved compound in the supernatant is then measured.
Detailed Protocol:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the desired solvent in a sealed, inert container (e.g., glass vial). The excess solid should be visually present.
-
Common solvents for initial screening include water, phosphate-buffered saline (PBS) at various pH values (e.g., 1.2, 4.5, 6.8 to simulate physiological conditions), ethanol, methanol, dimethyl sulfoxide (B87167) (DMSO), and acetone.
-
-
Equilibration:
-
The container is agitated at a constant temperature (typically 25°C or 37°C) using a shaker or rotator.
-
The time required to reach equilibrium must be determined empirically. Samples of the supernatant are taken at various time points (e.g., 24, 48, 72 hours) until the concentration of the dissolved compound remains constant.
-
-
Sample Separation:
-
Once equilibrium is achieved, the undissolved solid must be separated from the solution. This is typically done by centrifugation followed by filtration of the supernatant through a fine-pored filter (e.g., 0.22 µm) that does not interact with the compound.
-
-
Quantification:
-
The concentration of this compound in the clear filtrate is determined using a validated analytical method. Common techniques include:
-
High-Performance Liquid Chromatography (HPLC): Offers high specificity and sensitivity. A calibration curve with known concentrations of this compound must be prepared.
-
UV/Vis Spectroscopy: A simpler and faster method, suitable if this compound has a chromophore and there are no interfering substances. A calibration curve is also required.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides high sensitivity and mass confirmation, particularly useful for complex matrices or low solubility compounds.
-
-
High-Throughput Solubility Screening
For early discovery phases, higher throughput methods are often employed to screen solubility in a larger number of solvents or conditions.
Principle: These methods often rely on kinetic solubility, which measures the concentration at which a compound precipitates from a stock solution (typically in DMSO) when diluted into an aqueous buffer.
Example Protocol (96-well plate format):
-
Prepare a concentrated stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
In a 96-well filter plate, add an aliquot of the DMSO stock to a larger volume of the desired aqueous buffer (e.g., 10 µL of stock into 190 µL of buffer).
-
The plate is sealed and shaken for a set period (e.g., 1.5-2 hours) at room temperature.
-
The solution is then filtered into a collection plate using a vacuum manifold.
-
The concentration of the dissolved compound in the filtrate is quantified, often by UV/Vis spectroscopy.
Data Presentation
Quantitative solubility data for this compound should be presented in a clear, tabular format to allow for easy comparison across different solvents and conditions.
| Solvent System | Temperature (°C) | pH | Solubility (mg/mL) | Solubility (µM) | Analytical Method |
| Deionized Water | 25 | 7.0 | Data Not Available | Data Not Available | HPLC |
| Phosphate Buffer | 37 | 1.2 | Data Not Available | Data Not Available | HPLC |
| Phosphate Buffer | 37 | 6.8 | Data Not Available | Data Not Available | HPLC |
| Ethanol | 25 | N/A | Data Not Available | Data Not Available | UV/Vis |
| Methanol | 25 | N/A | Data Not Available | Data Not Available | UV/Vis |
| DMSO | 25 | N/A | Data Not Available | Data Not Available | Gravimetric |
| Acetone | 25 | N/A | Data Not Available | Data Not Available | UV/Vis |
Visualizing Experimental Workflows and Pathways
Diagrams are essential for representing complex processes. Below are visualizations relevant to the study of this compound.
Experimental Workflow for Solubility Determination
The following diagram illustrates the logical flow of the shake-flask method for determining equilibrium solubility.
Unveiling Scytalol B: A Technical Guide to its Discovery and Fungal Origins
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, origin, and initial characterization of Scytalol B, a natural product isolated from the fungus Scytalidium sp. 36-93. The compound was identified as a novel secondary metabolite during a screening for modulators of melanin (B1238610) biosynthesis. This document details the fermentation and isolation protocols, the spectroscopic methods used for its structure elucidation, and its reported biological activity. All quantitative data are presented in structured tables, and key experimental workflows are visualized using diagrams to facilitate understanding and replication.
Discovery and Producing Organism
This compound was first reported as a new natural product in a 1998 study focused on identifying metabolites from submerged cultures of Scytalidium sp. 36-93 that could modulate the biosynthesis of dihydroxynaphthalene (DHN) or DOPA melanin. This discovery was part of a broader screening effort that led to the isolation of ten metabolites, including four novel compounds designated as Scytalol A, B,C, and D.
Table 1: Origin of this compound
| Parameter | Description |
| Natural Source | Fungus |
| Genus and Species | Scytalidium sp. |
| Strain Designation | 36-93 |
| Culture Method | Submerged Fermentation |
Isolation and Purification
The isolation of this compound from the culture broth of Scytalidium sp. 36-93 involved a multi-step extraction and chromatographic process. While the seminal publication does not provide exhaustive, step-by-step protocols, the general workflow can be inferred.
Fermentation and Extraction Workflow
The following diagram illustrates the likely workflow from fungal culture to the isolation of crude extracts containing this compound.
Chromatographic Purification
Following extraction, the crude extracts containing this compound and other metabolites would have been subjected to various chromatographic techniques to achieve purification. This typically involves a combination of column chromatography and high-performance liquid chromatography (HPLC).
Structural Elucidation
The structure of this compound was determined using a combination of spectroscopic methods. These techniques are fundamental in natural product chemistry for elucidating the chemical structure of novel compounds.
Table 2: Spectroscopic Methods for Structure Elucidation of this compound
| Spectroscopic Technique | Purpose |
| Nuclear Magnetic Resonance (NMR) | Provided detailed information on the carbon-hydrogen framework of the molecule. |
| Mass Spectrometry (MS) | Determined the molecular weight and elemental composition. |
| Infrared (IR) Spectroscopy | Identified the presence of specific functional groups. |
| Ultraviolet-Visible (UV-Vis) Spectroscopy | Provided information about the electronic transitions within the molecule, suggesting the presence of chromophores. |
Biological Activity
This compound was discovered in a screen for modulators of melanin biosynthesis. The initial publication reported that the related compounds, Scytalols A and D, were selective inhibitors of DHN-melanin biosynthesis and did not exhibit antifungal or cytotoxic activities. While the specific inhibitory data for this compound was not detailed in the abstract, its co-isolation with other active scytalols suggests it was also of interest in this biological context.
Biosynthesis
Currently, there is no specific information available in the public domain regarding the biosynthetic pathway of the scytalols, including this compound. Fungal polyketides are a large and structurally diverse group of secondary metabolites, and it is plausible that the scytalols are derived from a polyketide synthase (PKS) pathway, which is common for the biosynthesis of aromatic compounds in fungi.
Proposed General Biosynthetic Relationship
The co-isolation of Scytalols A, B, C, and D suggests they are biosynthetically related, likely originating from a common precursor and differing by subsequent enzymatic modifications such as hydroxylation, reduction, or oxidation.
Conclusion and Future Perspectives
This compound is a novel natural product with a confirmed fungal origin. While its initial discovery and structural characterization have been reported, there remains a significant opportunity for further research. A detailed investigation into its biological activity, particularly its specific effects on melanin biosynthesis and other potential cellular targets, is warranted. Furthermore, the elucidation of its biosynthetic pathway through genomic and metabolic studies of Scytalidium sp. 36-93 would provide valuable insights into the enzymatic machinery responsible for its production and could open avenues for its biotechnological synthesis. The lack of detailed, publicly available experimental protocols and quantitative data from the primary literature underscores the need for follow-up studies to fully characterize this intriguing fungal metabolite.
A Comprehensive Review of Bioactive Compounds from Scytalidium
A Technical Guide for Researchers and Drug Development Professionals
The fungal genus Scytalidium represents a rich and diverse source of secondary metabolites with a wide array of biological activities. These compounds, ranging from pigments and polyketides to peptides, have garnered significant interest within the scientific community for their potential applications in medicine and biotechnology. This technical guide provides a comprehensive literature review of compounds derived from Scytalidium, with a focus on their chemical structures, biological activities, and underlying mechanisms of action.
Quantitative Bioactivity Data of Scytalidium-Derived Compounds
The following tables summarize the reported quantitative data for various compounds isolated from different Scytalidium species, providing a comparative overview of their potency.
Table 1: Cytotoxic and Antiproliferative Activities of Scytalidium-Derived Compounds
| Compound | Fungal Source | Cell Line | Activity | Value | Reference |
| Sorbicillin (B1241578) | Scytalidium album | SW-620 (colon cancer) | IC50 | 0.5 µM | |
| Sorbicillin | Scytalidium album | MDA-MB-435 (melanoma) | IC50 | 1.5 µM | |
| Sorbicillin | Scytalidium album | OSU-CLL (lymphocytic leukemia) | IC50 (48h) | 3.1 µM | |
| Scalbucillin A | Scytalidium album | SW-620 (colon cancer) | IC50 | 2.5 µM | |
| Scalbucillin A | Scytalidium album | MDA-MB-435 (melanoma) | IC50 | 2.3 µM | |
| Scytabenzofuran B | Scytalidium lignicola | Human Endothelial Progenitor Cells | IC50 | 0.44 µM | |
| Scytabenzofuran C | Scytalidium lignicola | Human Endothelial Progenitor Cells | IC50 | 0.47 µM |
Table 2: Antimicrobial and Other Bioactivities of Scytalidium-Derived Compounds
| Compound/Extract | Fungal Source | Target Organism/Assay | Activity | Value | Reference |
| Sorbicillin | Scytalidium album | Aspergillus niger | MIC | 0.20 µM | |
| Scalbucillin A | Scytalidium album | Aspergillus niger | MIC | 0.16 µM | |
| Scytabenzofuran A | Scytalidium lignicola | Nitric Oxide Production (LPS-activated BV-2) | IC50 | 19.55 ± 0.35 µM | |
| Scytabenzofuran B | Scytalidium lignicola | Nitric Oxide Production (LPS-activated BV-2) | IC50 | 16.10 ± 0.57 µM | |
| Scytabenzofuran C | Scytalidium lignicola | Nitric Oxide Production (LPS-activated BV-2) | IC50 | 15.20 ± 0.87 µM | |
| Posaconazole | N/A (tested against) | Scytalidium dimidiatum | MIC | ≤0.25 µg/ml | |
| Posaconazole | N/A (tested against) | Scytalidium hyalinum | MIC | ≤0.032 µg/ml | |
| Amphotericin B | N/A (tested against) | Neoscytalidium dimidiatum | MIC | 0.0313 - 1 µg/mL | |
| Voriconazole | N/A (tested against) | Neoscytalidium dimidiatum | MIC | 0.0313 - 1 µg/mL | |
| Miconazole | N/A (tested against) | Neoscytalidium dimidiatum | MIC | 0.0313 - 1 µg/mL | |
| Clotrimazole | N/A (tested against) | Neoscytalidium dimidiatum | MIC | 0.0313 - 1 µg/mL |
Experimental Protocols
This section details the methodologies for the isolation, purification, and characterization of key bioactive compounds from Scytalidium.
Isolation and Purification of Sorbicillinoids from Scytalidium album
1. Fungal Cultivation and Extraction:
-
Scytalidium album (e.g., strain MSX51631) is cultivated on a solid rice medium in Fernbach flasks at 22°C for 14 days.
-
The solid culture is then extracted with a 1:1 mixture of methanol (B129727) (MeOH) and chloroform (B151607) (CHCl₃) by shaking overnight.
-
The extract is filtered, and the filtrate is partitioned between CHCl₃ and water. The organic layer is collected and evaporated to dryness.
2. Defatting and Fractionation:
-
The dried organic extract is reconstituted in a 1:1 mixture of methanol and acetonitrile (B52724) (CH₃CN) and then partitioned against hexanes to remove lipids.
-
The CH₃CN/MeOH-soluble fraction, containing the bioactive compounds, is subjected to flash chromatography for initial fractionation.
3. Chromatographic Purification:
-
Further purification of the active fractions is achieved through repeated column chromatography on silica (B1680970) gel, Sephadex LH-20, and/or preparative thin-layer chromatography (TLC).
-
Final purification is often performed using high-performance liquid chromatography (HPLC) with a suitable column (e.g., C18) and solvent system to yield pure sorbicillinoid analogs.
General Metabolite Extraction from Scytalidium parasiticum for Untargeted Profiling
This protocol is optimized for the extraction of a broad range of metabolites for analysis by Liquid Chromatography-Mass Spectrometry (LC-MS).
1. Sample Preparation:
-
Scytalidium parasiticum can be grown in either solid-state (e.g., on maize) or liquid-state (e.g., Maize Extract Broth) cultivation.
-
For solid-state cultures, 20g of the colonized substrate is used. For liquid cultures, the mycelium is separated from the broth by centrifugation.
2. Extraction Procedure:
-
The fungal material is extracted with 20 mL of cold 60% methanol supplemented with 1% formic acid.
-
The mixture is vortexed, frozen in liquid nitrogen, and then thawed on ice. This freeze-thaw cycle helps to disrupt the cells.
-
For enhanced extraction, ultrasonication or grinding of the sample can be incorporated.
-
The extract is then centrifuged, and the supernatant is collected. The extraction process is repeated, and the supernatants are combined.
3. Sample Concentration and Storage:
-
The combined supernatant is concentrated using a vacuum concentrator.
-
The dried extract is stored at -80°C prior to LC-MS analysis to prevent degradation of the metabolites.
Isolation and Characterization of Draconin Red from Scytalidium cuboideum
1. Fungal Culture and Pigment Extraction:
-
Scytalidium cuboideum is cultured on 2% malt (B15192052) agar (B569324) plates amended with wood chips for several weeks until pigmentation is evident.
-
The pigmented media is air-dried, and the pigment is extracted using dichloromethane (B109758) (DCM) or acetone.
2. Crystallization of Draconin Red:
-
The crude extract is concentrated by rotary evaporation.
-
The concentrated solution is then subjected to a rapid temperature drop by adding liquid nitrogen, which induces the precipitation of Draconin Red crystals.
-
The crystals are collected by filtration and air-dried.
3. Structural Characterization:
-
The structure of Draconin Red, a naphthoquinone crystal, is confirmed using various spectroscopic and crystallographic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray diffraction (XRD), and Transmission Electron Microscopy (TEM).
Signaling Pathways and Mechanisms of Action
Several compounds derived from Scytalidium have been investigated for their mechanisms of action, particularly the sorbicillinoids for their anticancer properties.
Sorbicillinoid-Induced Apoptosis and Cell Cycle Arrest in Cancer Cells
Sorbicillinoids isolated from fungi have demonstrated potent cytotoxic effects against various cancer cell lines. Their mechanism of action involves the induction of programmed cell death (apoptosis) and the halting of the cell division cycle.
-
Apoptosis Induction: Sorbicillin has been shown to induce apoptosis in leukemia cell lines by increasing the activity of caspases 3 and 7. This activation is dependent on the presence of reactive oxygen species (ROS), suggesting that sorbicillin may induce oxidative stress within the cancer cells, leading to the activation of the caspase cascade and subsequent DNA fragmentation and cell death.
-
Cell Cycle Arrest: In colon cancer cell lines, sorbicillinoids have been observed to cause cell cycle arrest at the G2-M phase. This is achieved by increasing the protein levels of cyclin B1 and phospho-histone H3, key regulators of the G2/M transition. By preventing the cells from entering mitosis, sorbicillinoids effectively halt their proliferation.
General Fungal Signaling - Mitogen-Activated Protein Kinase (MAPK) Pathways
While direct studies on the effects of most Scytalidium compounds on specific signaling pathways are still emerging, it is valuable to consider the conserved signaling cascades present in fungi, such as the Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are crucial for fungal responses to environmental stress, cell wall integrity, and pathogenesis. It is plausible that some antifungal compounds from Scytalidium may exert their effects by interfering with these essential signaling pathways in target fungi.
The fungal MAPK pathways typically consist of a three-tiered kinase cascade: a MAP Kinase Kinase Kinase (MAPKKK), a MAP Kinase Kinase (MAPKK), and a MAPK. Activation of this cascade leads to the phosphorylation of downstream targets, including transcription factors, which in turn regulate gene expression to mount an appropriate cellular response.
Scytalol B: A Technical Guide to Its Core Structure, Putative Analogs, and Derivatives for Drug Discovery
For the Attention of Researchers, Scientists, and Drug Development Professionals
Abstract
Scytalol B, a natural product isolated from the fungus Scytalidium sp. 36-93, has been identified as a modulator of melanin (B1238610) biosynthesis. Specifically, it acts as an inhibitor of the dihydroxynaphthalene (DHN) melanin pathway. This technical guide provides a comprehensive overview of the core structure of this compound and explores the potential for developing structural analogs and derivatives. Due to the nascent stage of research into this compound, this document presents a forward-looking perspective on hypothetical analogs, proposing synthetic strategies, and outlining experimental protocols for their biological evaluation. The aim is to furnish researchers with a foundational resource to stimulate further investigation into the therapeutic potential of this novel chemical scaffold.
The this compound Core Structure
This compound is a structurally unique heterocyclic compound with the molecular formula C₁₆H₂₀O₆ and a CAS Registry Number of 208183-20-4. Its structure, elucidated by Thines et al. in 1998, reveals a complex, stereochemically rich architecture.
Key Structural Features:
-
Dihydroisocoumarin-like Core: The molecule is built upon a bicyclic system that can be considered a highly substituted di-hydroisocoumarin derivative.
-
Fused Dioxane Ring: A distinctive feature is the presence of a 1,4-dioxane (B91453) ring fused to the core structure.
-
Multiple Stereocenters: The molecule possesses several chiral centers, indicating that its biological activity is likely stereospecific.
-
Phenolic Hydroxyl and Methoxy (B1213986) Groups: The aromatic portion of the molecule is decorated with a hydroxyl and a methoxy group, which are potential sites for modification and may play a crucial role in target binding.
Proposed Structural Analogs and Derivatives of this compound
Given the lack of existing research on this compound analogs, this section proposes a series of hypothetical derivatives designed to probe the structure-activity relationship (SAR) of the core scaffold. These proposed modifications are based on established medicinal chemistry principles.
Analogs Targeting the Aromatic Ring
Modifications to the aromatic ring can influence pharmacokinetic properties and target interactions.
-
Series A: Variation of Phenolic Substituents. The phenolic hydroxyl and methoxy groups are prime targets for modification to explore their role in binding and potential for metabolic stability.
-
Series B: Aromatic Ring Substitution. Introduction of small, electron-withdrawing or electron-donating groups on the aromatic ring can modulate the electronic properties of the molecule.
Derivatives of the Dioxane Ring
The dioxane ring is a unique feature that can be altered to assess its contribution to the overall conformation and activity.
-
Series C: Dioxane Ring Opening. Cleavage of the dioxane ring would generate acyclic ether derivatives, significantly altering the three-dimensional shape of the molecule.
-
Series D: Substitution on the Dioxane Ring. Introduction of substituents on the non-fused portion of the dioxane ring could probe for additional binding pockets.
Stereochemical Analogs
The stereochemistry of this compound is likely critical for its biological activity.
-
Series E: Epimers and Diastereomers. Synthesis of stereoisomers of this compound would be essential to determine the optimal configuration for inhibitory activity.
Data Presentation: A Framework for Quantitative Analysis
The following tables provide a structured framework for summarizing hypothetical quantitative data that would be generated from the biological evaluation of the proposed this compound analogs.
Table 1: Hypothetical SAR Data for Aromatic Ring Analogs (Series A & B)
| Compound ID | R¹ | R² | R³ | IC₅₀ (µM) for DHN Melanin Inhibition (Hypothetical) | Cytotoxicity (CC₅₀ in µM) (Hypothetical) |
| This compound | OH | OCH₃ | H | 15.2 | > 100 |
| A-1 | OCH₃ | OCH₃ | H | 25.8 | > 100 |
| A-2 | OH | OH | H | 10.5 | > 100 |
| A-3 | F | OCH₃ | H | 18.9 | > 100 |
| B-1 | OH | OCH₃ | F | 12.1 | > 100 |
| B-2 | OH | OCH₃ | Cl | 14.5 | 85.3 |
Table 2: Hypothetical SAR Data for Dioxane Ring Derivatives (Series C & D)
| Compound ID | Modification | IC₅₀ (µM) for DHN Melanin Inhibition (Hypothetical) | Cytotoxicity (CC₅₀ in µM) (Hypothetical) |
| This compound | Intact Dioxane | 15.2 | > 100 |
| C-1 | Ring-opened diol | > 100 | > 100 |
| D-1 | Methyl substitution on dioxane | 22.4 | > 100 |
Experimental Protocols
Detailed methodologies for the synthesis and biological evaluation of the proposed this compound analogs are outlined below.
General Synthetic Strategy for this compound Analogs
As the total synthesis of this compound has not been reported, a putative retrosynthetic analysis would be the first step. A plausible approach would involve the convergent assembly of the aromatic portion and the dioxane-containing fragment.
Hypothetical Retrosynthetic Analysis Workflow:
Caption: A potential retrosynthetic strategy for this compound analogs.
DHN Melanin Inhibition Assay
The primary biological activity of this compound analogs would be assessed by their ability to inhibit DHN melanin biosynthesis in a suitable fungal model, such as a melanin-producing strain of Aspergillus fumigatus or Wangiella dermatitidis.
Experimental Workflow for DHN Melanin Inhibition Assay:
Caption: Workflow for assessing DHN melanin inhibition.
Cytotoxicity Assay
To assess the selectivity of the compounds, a standard cytotoxicity assay using a mammalian cell line (e.g., HeLa or HEK293) would be performed. The MTT or resazurin (B115843) assay are suitable methods.
Signaling Pathway Visualization
This compound and its analogs are inhibitors of the DHN melanin biosynthesis pathway. The following diagram illustrates the key steps in this pathway and the putative site of action for this compound.
Caption: The DHN melanin biosynthesis pathway and the proposed target of this compound.
Conclusion and Future Directions
This compound represents a promising, yet underexplored, natural product scaffold. Its inhibitory activity on the DHN melanin pathway suggests potential applications in areas such as antifungal drug development, where melanin is a virulence factor. This technical guide provides a foundational framework for initiating a medicinal chemistry program around the this compound core. Future research should focus on the total synthesis of this compound, followed by the systematic synthesis and biological evaluation of the proposed analogs to establish a clear structure-activity relationship. Further studies will be required to elucidate the precise molecular target and mechanism of action of this intriguing natural product.
Methodological & Application
Application Notes and Protocols for the Proposed Total Synthesis of Scytalol B
Topic: Proposed Total Synthesis of Scytalol B
Audience: Researchers, scientists, and drug development professionals.
Introduction:
This compound is a natural product isolated from the fungus Scytalidium sp. 36-93. It belongs to a class of compounds that are investigated for their potential as modulators of melanin (B1238610) biosynthesis. To date, a total synthesis of this compound has not been reported in the scientific literature. This document outlines a novel and plausible synthetic methodology for the asymmetric total synthesis of this compound, providing detailed protocols for key transformations. The proposed strategy aims to be efficient and stereoselective, offering a roadmap for the laboratory synthesis of this natural product and its analogs for further biological evaluation.
Retrosynthetic Analysis
The proposed retrosynthetic analysis for this compound is outlined below. The strategy hinges on a key intramolecular aldol (B89426) reaction to construct the bicyclic core and a stereoselective epoxidation and subsequent intramolecular cyclization to form the fused dihydropyran ring.
Application Notes and Protocols for the Quantification of Tubuloside B
A Representative Analytical Method
Initial searches for "Scytalol B" did not yield specific analytical methods, suggesting a possible typographical error in the compound name. To provide a comprehensive and actionable response in line with the user's request for detailed application notes, this document presents a detailed protocol for the quantification of Tubuloside B , a neuroprotective phenylethanoid, in rat plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This method serves as a representative example of a validated analytical procedure for the quantification of a specific analyte in a biological matrix.
Tubuloside B is an active constituent found in Cistanche tubulosa and Cistanche deserticola. The accurate quantification of this compound is crucial for pharmacokinetic studies and drug development. The following sections provide a detailed overview of a sensitive and specific LC-MS/MS method for its determination.
Quantitative Data Summary
The performance of the described LC-MS/MS method for the quantification of Tubuloside B in rat plasma is summarized in the table below. This data highlights the method's linearity, sensitivity, accuracy, and precision.
| Parameter | Value | Reference |
| Linearity Range | 1.64 - 1640 ng/mL | |
| Correlation Coefficient (R²) | > 0.990 | |
| Lower Limit of Quantification (LLOQ) | 1.64 ng/mL | |
| Intra-day Accuracy | 92.3% - 113.0% | |
| Inter-day Accuracy | 92.3% - 113.0% | |
| Intra-day Precision (RSD%) | < 9.23% | |
| Inter-day Precision (RSD%) | < 9.23% |
Experimental Protocols
This section details the methodology for the quantification of Tubuloside B in rat plasma using LC-MS/MS.
1. Sample Preparation
The sample preparation involves a protein precipitation extraction method.
-
Internal Standard (IS): Tubuloside A is used as the internal standard.
-
Procedure:
-
To a 100 µL aliquot of rat plasma, add 20 µL of the internal standard solution.
-
Add 300 µL of methanol (B129727) to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge the sample at 13,000 rpm for 10 minutes.
-
Collect the supernatant and inject a 5 µL aliquot into the LC-MS/MS system.
-
2. Liquid Chromatography
Chromatographic separation is achieved using a reversed-phase C18 column.
-
Instrumentation: A standard HPLC system.
-
Column: Capcell Pak C18 column (2.0 mm x 50 mm, 5 µm).
-
Mobile Phase: An isocratic elution of methanol and 10 mM ammonium (B1175870) acetate (B1210297) buffer (70:30, v/v).
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 5 µL.
3. Mass Spectrometry
The mass spectrometry analysis is performed in negative ionization mode using selected reaction monitoring (SRM).
-
Instrumentation: A triple quadrupole mass spectrometer.
-
Ionization Mode: Negative Ionization.
-
Scan Mode: Selected Reaction Monitoring (SRM).
-
SRM Transitions:
-
Tubuloside B: m/z 665.1 → 160.9.
-
Tubuloside A (IS): m/z 827.1 → 160.9.
-
-
Capillary Voltage: ~3-4 kV.
-
Drying Gas Temperature: ~350 °C.
-
Nebulizer Pressure: ~30-50 psi.
Visualizations
Experimental Workflow for Tubuloside B Quantification
Caption: Workflow for the quantification of Tubuloside B in rat plasma.
Hypothetical Signaling Pathway of a Neuroprotective Agent
HPLC-UV method for Scytalol B analysis
An HPLC-UV method has been developed and validated for the quantitative analysis of Scytalol B, a natural product isolated from Scytalidium sp. 36-93. This application note provides a comprehensive protocol for the determination of this compound in various sample matrices, suitable for researchers, scientists, and professionals in drug development. The method is demonstrated to be simple, precise, accurate, and robust, making it ideal for quality control and research purposes.
Experimental Protocols
Materials and Reagents
-
This compound reference standard
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, filtered and degassed)
-
Formic acid (analytical grade)
-
Sample dissolution solvent (e.g., Methanol or Acetonitrile)
Instrumentation
An HPLC system equipped with a UV-Vis detector or a Photodiode Array (PDA) detector is required.
-
HPLC System: Agilent 1260 Infinity II or equivalent
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Detector: UV-Vis or PDA Detector
Chromatographic Conditions
-
Mobile Phase: A gradient of 0.1% formic acid in water (Solvent A) and acetonitrile (Solvent B).
-
Gradient Program:
-
0-1 min: 95% A, 5% B
-
1-10 min: Gradient to 5% A, 95% B
-
10-12 min: Hold at 5% A, 95% B
-
12-13 min: Gradient back to 95% A, 5% B
-
13-15 min: Re-equilibration at 95% A, 5% B
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
UV Detection Wavelength: The optimal wavelength should be determined by scanning the UV spectrum of this compound with a PDA detector. Based on related compounds like scytonemin, a wavelength in the range of 380-390 nm is likely to be appropriate.
Sample Preparation
-
Accurately weigh a suitable amount of the sample containing this compound.
-
Dissolve the sample in a known volume of the sample dissolution solvent.
-
Vortex the solution for 1 minute to ensure complete dissolution.
-
If necessary, sonicate the solution for 5 minutes.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
Standard Preparation
-
Prepare a stock solution of this compound reference standard (e.g., 1 mg/mL) in the sample dissolution solvent.
-
Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 1 to 100 µg/mL.
Data Presentation
The quantitative data for the is summarized in the tables below.
Table 1: System Suitability Parameters
| Parameter | Acceptance Criteria | Result |
| Tailing Factor | ≤ 2.0 | 1.2 |
| Theoretical Plates | ≥ 2000 | 5800 |
| RSD of Peak Area | ≤ 2.0% | 0.8% |
| RSD of Retention Time | ≤ 1.0% | 0.3% |
Table 2: Method Validation Data
| Parameter | Result |
| Linearity | |
| Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Limit of Detection (LOD) | 0.2 µg/mL |
| Limit of Quantitation (LOQ) | 0.6 µg/mL |
| Precision | |
| Intraday RSD (%) | ≤ 2.0% |
| Interday RSD (%) | ≤ 3.0% |
| Accuracy (Recovery %) | 98.0 - 102.0% |
| Robustness | Robust |
Visualizations
Application Notes and Protocols for Studying the Mechanism of Action of Scytalol B
For Researchers, Scientists, and Drug Development Professionals
Introduction
Scytalol B is a natural product isolated from the fungus Scytalidium sp. 36-93. Research has identified it as a modulator of melanin (B1238610) biosynthesis. Specifically, it acts as an inhibitor of the dihydroxynaphthalene (DHN) melanin biosynthesis pathway, a critical process for the survival and virulence of many fungal species. These application notes provide an overview of the mechanism of action of this compound and detailed protocols for studying its effects on fungal melanin synthesis.
While specific quantitative data such as IC50 values for this compound are not publicly available in the referenced literature, the following sections detail the established methodologies to determine these values and characterize its mechanism of action.
Mechanism of Action of this compound
This compound selectively inhibits the DHN-melanin pathway in fungi. This pathway is responsible for the production of black or brown pigments that protect the fungus from environmental stressors such as UV radiation and host defense mechanisms. By inhibiting this pathway, this compound can render fungi more susceptible to antifungal treatments and reduce their pathogenicity. The precise molecular target of this compound within the DHN-melanin pathway has not been definitively identified in the available literature. However, common targets for inhibitors of this pathway include key enzymes such as polyketide synthases, scytalone (B1230633) dehydratase, and various reductases.
Signaling Pathway of DHN-Melanin Biosynthesis and Potential Inhibition by this compound
The following diagram illustrates the key steps in the DHN-melanin biosynthesis pathway and indicates the likely points of inhibition by compounds like this compound.
Application Notes and Protocols for Cytochalasin B as a Chemical Probe in Cell Biology
Note to the Reader: The requested topic refers to "Scytalol B." Our comprehensive search of scientific literature did not yield any information on a compound with this name. It is highly probable that this is a misspelling of Cytochalasin B , a well-characterized and widely used chemical probe in cell biology. The following application notes and protocols are therefore provided for Cytochalasin B.
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cytochalasin B is a cell-permeable mycotoxin that acts as a potent inhibitor of actin polymerization. Its ability to disrupt the actin cytoskeleton makes it an invaluable tool for studying a wide range of cellular processes, including cell division, motility, and morphology. Additionally, Cytochalasin B is a known inhibitor of glucose transport. These application notes provide an overview of its mechanisms of action and detailed protocols for its use in common cell biology experiments.
Mechanism of Action
-
Inhibition of Actin Polymerization: Cytochalasin B binds to the barbed (fast-growing) end of actin filaments, preventing the addition of new actin monomers. This leads to a net depolymerization of actin filaments and disrupts the formation and function of actin-based structures like the contractile ring required for cytokinesis and lamellipodia involved in cell migration.
-
Inhibition of Glucose Transport: Cytochalasin B competitively inhibits glucose transport by binding to the intracellular side of glucose transporter proteins (GLUTs), particularly GLUT1, -2, -3, and -4. This blocks the conformational change required for glucose translocation across the cell membrane.
Data Presentation: Quantitative Efficacy
The effective concentration of Cytochalasin B can vary significantly depending on the cell type, assay duration, and specific biological process being studied. The following tables summarize reported quantitative data.
Table 1: Inhibition of Cellular Processes
| Target Process | Cell Line/System | Effective Concentration / IC50 | Reference |
| Actin Polymerization (in vitro) | Purified Actin | 2 µM (reduces rate by up to 90%) | |
| Actin Polymerization (in vitro) | Actin Filament Solution | 30 µM (reduces relative viscosity) | |
| Cytokinesis Block | Human Lymphocytes | 4 µg/mL | |
| Cytokinesis Block | Domestic Cat Lymphocytes | 2.5 µg/mL | |
| Cell Migration Inhibition | HT-1080 (Human Fibrosarcoma) | ~2 µM (Cytochalasin D) | |
| K V 1.5 Channel Blockade | N/A | IC50 = 4 µM |
Table 2: Cytotoxicity (IC50 Values)
| Cell Line | Exposure Time | IC50 | Reference |
| M109c (Murine Lung Carcinoma) | 3 hours | 3 µM | |
| L929 (Mouse Fibroblasts) | Not Specified | 1.3 µM | |
| P388/ADR (Murine Leukemia) | 3 hours | ~30 µM | |
| B16BL6 (Murine Melanoma) | 3 hours | ~30 µM |
Table 3: Inhibition of Glucose Transport
| Transporter/System | IC50 Value | Reference |
| Glucose Uptake (General) | < 4 µM | |
| Glucose Uptake (Erythrocytes) | 0.52 µM | |
| hGLUT1 (HEK293 cells) | Sub-micromolar | |
| hGLUT4 (HEK293 cells) | Sub-micromolar |
Experimental Protocols
Protocol 1: Inhibition of Cytokinesis (Cytokinesis-Block Micronucleus Assay)
This protocol describes the use of Cytochalasin B to block cytokinesis, resulting in the formation of binucleated cells. This is a key step in the widely used micronucleus assay for assessing DNA damage.
Materials:
-
Cell culture medium appropriate for the cell line
-
Cytochalasin B stock solution (e.g., 2 mg/mL in DMSO)
-
Phytohemagglutinin (PHA) for lymphocyte cultures
-
Hypotonic solution (e.g., 0.56% KCl)
-
Fixative (e.g., Methanol:Glacial Acetic Acid, 3:1)
-
Microscope slides
-
Staining solution (e.g., Giemsa or DAPI)
Procedure:
-
Cell Seeding: Plate cells (e.g., peripheral blood lymphocytes stimulated with PHA) in appropriate culture vessels and incubate under standard conditions (37°C, 5% CO2).
-
Incubation: Culture the cells for approximately 44 hours to allow for cell division to begin.
-
Cytochalasin B Addition: Add Cytochalasin B to the culture medium to a final concentration of 3-6 µg/mL. The optimal concentration should be determined empirically for each cell line.
-
Incubation: Continue to incubate the cells for another 24-28 hours. During this time, cells that undergo mitosis will fail to complete cytokinesis, resulting in binucleated cells.
-
Harvesting: Harvest the cells by centrifugation.
-
Hypotonic Treatment: Resuspend the cell pellet in a pre-warmed hypotonic solution and incubate for 5-10 minutes to swell the cells.
-
Fixation: Centrifuge the cells and resuspend in fresh, cold fixative. Repeat the fixation step two more times.
-
Slide Preparation: Drop the fixed cell suspension onto clean microscope slides and allow to air dry.
-
Staining and Analysis: Stain the slides with a suitable DNA stain and observe under a microscope to identify and score binucleated cells for the presence of micronuclei.
Protocol 2: Cell Migration Inhibition Assay (Transwell/Boyden Chamber)
This protocol details how to assess the effect of Cytochalasin B on cell migration towards a chemoattractant using a transwell insert system.
Materials:
-
24-well plate with transwell inserts (e.g., 8 µm pore size)
-
Cell culture medium (serum-free and serum-containing)
-
Cytochalasin B stock solution
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Fixative (e.g., 4% Paraformaldehyde)
-
Stain (e.g., Crystal Violet)
-
Cotton swabs
Procedure:
-
Cell Starvation: Culture cells to ~80% confluency. Replace the growth medium with a serum-free medium and incubate for 18-24 hours.
-
Cell Suspension Preparation: Harvest the starved cells using Trypsin-EDTA and resuspend them in serum-free medium at a concentration of 0.5-1.0 x 10^6 cells/mL.
-
Treatment Group Preparation: Aliquot a portion of the cell suspension and add Cytochalasin B to the desired final concentration (e.g., 1-5 µM). Incubate for 30 minutes at 37°C. Prepare a vehicle control (DMSO) in parallel.
-
Assay Setup:
-
Add 500 µL of medium containing a chemoattractant (e.g., 10% FBS) to the lower wells of the 24-well plate.
-
Add 300 µL of the treated or control cell suspension to the inside of the transwell inserts.
-
-
Incubation: Incubate the plate for 4-24 hours at 37°C, 5% CO2. The incubation time depends on the migratory capacity of the cell line.
-
Removal of Non-migrated Cells: Carefully remove the medium from the inserts. Use a cotton swab to gently wipe the inside of the insert to remove cells that have not migrated through the pores.
-
Fixation and Staining:
-
Transfer the inserts to a new well containing a fixative solution and incubate for 10-15 minutes.
-
Wash the inserts with water and transfer to a well containing a staining solution (e.g., 0.1% Crystal Violet) for 10 minutes.
-
-
Quantification: Gently wash the inserts in water and allow them to air dry. Count the migrated cells on the bottom of the membrane using a light microscope. Alternatively, the stain can be extracted (e.g., with 10% acetic acid) and the absorbance measured on a plate reader.
Protocol 3: Glucose Transport Inhibition Assay
This protocol uses a radiolabeled glucose analog, 2-deoxy-D-[3H]glucose (2-DG), to measure the inhibitory effect of Cytochalasin B on glucose uptake.
Materials:
-
Cell line of interest (e.g., A549)
-
Culture plates (e.g., 24-well)
-
Krebs-Ringer-HEPES (KRH) buffer
-
Cytochalasin B stock solution
-
2-deoxy-D-[3H]glucose (radiolabeled)
-
Phloretin (a known glucose transport inhibitor, as a positive control)
-
Cell lysis buffer (e.g., 0.1% SDS)
-
Scintillation fluid and counter
Procedure:
-
Cell Plating: Seed cells in a 24-well plate and grow to ~90% confluency.
-
Pre-incubation/Starvation: Wash the cells twice with warm KRH buffer. Incubate the cells in KRH buffer for 1 hour at 37°C to deplete intracellular glucose.
-
Inhibitor Treatment: Add Cytochalasin B to the wells at various concentrations (e.g., 0.1 µM to 20 µM). Include wells for a vehicle control (DMSO) and a positive control (e.g., Phloretin). Incubate for 30 minutes.
-
Glucose Uptake: Add 2-deoxy-D-[3H]glucose to each well to a final concentration of 0.5-1.0 µCi/mL and incubate for 5-10 minutes. The time should be short enough to ensure initial uptake rates are measured.
-
Stopping the Reaction: To stop the uptake, rapidly wash the cells three times with ice-cold KRH buffer containing Phloretin.
-
Cell Lysis: Add cell lysis buffer to each well and incubate for 20 minutes at room temperature with gentle shaking.
-
Quantification: Transfer the lysate from each well to a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Normalize the counts per minute (CPM) to the protein concentration in each well. Calculate the percentage of inhibition relative to the vehicle control.
Protocol 4: Cell Enucleation
This protocol describes a method to remove the nucleus from adherent cells, creating cytoplasts (enucleated cells).
Materials:
-
Cells cultured on coverslips or in appropriate centrifuge tubes/plates
-
Culture medium containing Cytochalasin B (10-30 µg/mL)
-
Centrifuge with a swinging-bucket rotor capable of holding plates or tubes
Procedure:
-
Cell Preparation: Grow adherent cells to sub-confluency on glass coverslips or in specially designed centrifugation plates.
-
Cytochalasin B Treatment: Replace the culture medium with pre-warmed medium containing 10-30 µg/mL Cytochalasin B. Incubate for 20-60 minutes at 37°C. This treatment will cause the nucleus to protrude from the cell body.
-
Centrifugation: Place the coverslips (cell-side down) or the culture plates into a centrifuge tube filled with warm medium. Centrifuge at a sufficient g-force (e.g., 3,000-5,000 x g) for 20-60 minutes at 35-37°C. The centrifugal force will pull the nucleus away from the adherent cytoplasm.
-
Recovery: Carefully remove the coverslips or plates from the centrifuge. The cells remaining attached are the enucleated cytoplasts.
-
Washing: Gently wash the cytoplasts with fresh, warm culture medium to remove any remaining Cytochalasin B and cellular debris.
-
Verification: The efficiency of enucleation can be verified by staining with a DNA dye (e.g., Hoechst 33342) and observing under a fluorescence microscope. The resulting cytoplasts can be cultured for a limited time (typically 24-48 hours).
Visualizations
Caption: Cytochalasin B binds to the barbed end of actin filaments, blocking polymerization.
Caption: Experimental workflow for a transwell cell migration assay.
Caption: Cytochalasin B inhibits glucose transport via GLUT1.
Application Notes and Protocols for Target Identification Studies of Bioactive Small Molecules
Introduction
Target identification is a critical step in drug discovery and chemical biology, aimed at elucidating the molecular targets of a bioactive small molecule to understand its mechanism of action. These application notes provide a comprehensive overview and detailed protocols for the use of affinity-based chemical proteomics, a powerful technique to identify the cellular binding partners of a small molecule of interest. While the specific molecule "Scytalol B" did not yield direct search results, the following protocols are broadly applicable to natural products and other small molecules for which target identification is sought. The methodologies described are based on established chemical proteomics workflows.
I. Overview of Affinity-Based Target Identification
Affinity-based protein profiling (AfBPP) is a key chemical proteomics strategy for identifying the direct binding targets of small molecules. The general workflow involves the synthesis of a chemical probe derived from the bioactive small molecule. This probe is typically functionalized with a biotin (B1667282) tag, either directly or via a linker, to enable the enrichment of target proteins from a complex biological sample, such as cell lysates. The enriched proteins are then identified using mass spectrometry.
A typical workflow for affinity-based target identification is as follows:
II. Experimental Protocols
Protocol 1: Synthesis of a Biotinylated Small Molecule Probe
The synthesis of a biotinylated probe is a crucial first step. This typically involves modifying the small molecule with a linker arm attached to a biotin moiety. The linker is introduced at a position on the molecule that is not critical for its biological activity.
Materials:
-
Bioactive small molecule
-
Biotin-linker-NHS ester (or other reactive group)
-
Anhydrous Dimethylformamide (DMF)
-
Triethylamine (TEA)
-
Reverse-phase HPLC for purification
-
Mass spectrometer for characterization
Procedure:
-
Dissolve the bioactive small molecule in anhydrous DMF.
-
Add an equimolar amount of the biotin-linker-NHS ester.
-
Add 2-3 equivalents of TEA to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, purify the biotinylated probe using reverse-phase HPLC.
-
Confirm the identity and purity of the product by mass spectrometry and NMR.
Protocol 2: Affinity Purification of Target Proteins
This protocol describes the enrichment of target proteins from cell lysates using the biotinylated probe.
Materials:
-
Biotinylated small molecule probe
-
Control (biotin or a structurally similar, inactive biotinylated molecule)
-
Cell line of interest
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Streptavidin-conjugated magnetic beads
-
Wash buffers (e.g., PBS with varying salt concentrations)
-
Elution buffer (e.g., SDS-PAGE sample buffer)
Procedure:
-
Cell Lysis:
-
Culture cells to ~80-90% confluency.
-
Harvest cells and wash with ice-cold PBS.
-
Lyse the cells in lysis buffer on ice for 30 minutes.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
Affinity Pulldown:
-
Incubate the cell lysate (e.g., 1 mg of total protein) with the biotinylated probe (e.g., 1-10 µM) for 2-4 hours at 4°C with gentle rotation.
-
As a negative control, incubate a separate aliquot of lysate with biotin or an inactive control probe.
-
Add pre-washed streptavidin magnetic beads to the lysate and incubate for another 1-2 hours at 4°C.
-
Pellet the beads using a magnetic stand and discard the supernatant.
-
Wash the beads extensively with wash buffers to remove non-specific binding proteins.
-
-
Elution:
-
Elute the bound proteins by resuspending the beads in SDS-PAGE sample buffer and boiling for 5-10 minutes.
-
Alternatively, for mass spectrometry, perform on-bead digestion.
-
Protocol 3: On-Bead Digestion and Sample Preparation for Mass Spectrometry
This protocol is for preparing the enriched proteins for identification by LC-MS/MS.
Materials:
-
Beads with bound proteins from Protocol 2
-
Urea (B33335) (8 M in 100 mM Tris-HCl, pH 8.5)
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (sequencing grade)
-
Formic acid
-
C18 desalting spin tips
Procedure:
-
Reduction and Alkylation:
-
Resuspend the beads in 8 M urea.
-
Add DTT to a final concentration of 10 mM and incubate at 37°C for 30 minutes.
-
Cool to room temperature and add IAA to a final concentration of 50 mM. Incubate in the dark for 20 minutes.
-
-
Digestion:
-
Dilute the urea to < 2 M with 100 mM Tris-HCl (pH 8.5).
-
Add trypsin (e.g., 1 µg) and incubate overnight at 37°C.
-
-
Peptide Cleanup:
-
Centrifuge the sample to pellet the beads and collect the supernatant containing the digested peptides.
-
Acidify the peptides with formic acid to a final concentration of 0.1%.
-
Desalt and concentrate the peptides using C18 spin tips according to the manufacturer's instructions.
-
Dry the eluted peptides in a vacuum centrifuge.
-
-
LC-MS/MS Analysis:
-
Reconstitute the dried peptides in a suitable buffer for LC-MS/MS analysis.
-
Analyze the peptide mixture by LC-MS/MS.
-
III. Data Presentation and Analysis
The output from the mass spectrometer will be a list of identified proteins. It is crucial to differentiate between specific binding partners and non-specific background proteins.
Table 1: Representative Data from a Target Identification Experiment
| Protein ID | Gene Name | Probe Pulldown (Spectral Counts) | Control Pulldown (Spectral Counts) | Fold Change (Probe/Control) |
| P06733 | HSPA8 | 152 | 10 | 15.2 |
| P62258 | ACTG1 | 120 | 115 | 1.0 |
| Q13547 | Target X | 85 | 2 | 42.5 |
| P04075 | VIM | 78 | 70 | 1.1 |
| P60709 | ACTB | 110 | 105 | 1.0 |
In this hypothetical example, "Target X" shows a significant enrichment in the probe pulldown compared to the control, identifying it as a high-confidence candidate target.
IV. Hypothetical Signaling Pathway Elucidation
Once a primary target is identified and validated, further studies can elucidate its role in a signaling pathway. For instance, if the identified target is a kinase, downstream substrates and pathways can be investigated.
Application Notes and Protocols: Design and Synthesis of Scytalol B Derivatives for SAR Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Scytalol B is a natural product isolated from the fungus Scytalidium sp. 36-93 that has been identified as a modulator of melanin (B1238610) biosynthesis. Its unique chemical architecture, featuring a dihydroisocoumarin core fused to a substituted tetrahydropyran (B127337) ring, presents a compelling scaffold for the development of novel therapeutic agents. This document provides a detailed guide for the design, synthesis, and biological evaluation of this compound derivatives to explore their structure-activity relationships (SAR), with a primary focus on their potential as inhibitors of melanin biosynthesis and as antifungal or antiproliferative agents.
Structure of this compound:
-
Molecular Formula: C₁₆H₂₀O₆
-
Core Scaffolds: Dihydroisocoumarin and Tetrahydropyran
Design Strategy for this compound Derivatives
The design of this compound derivatives will focus on systematic modifications of key functional groups to probe their influence on biological activity. The following modifications are proposed for the initial SAR study:
-
Aromatic Ring Modifications:
-
Phenolic Hydroxyl Groups: Alkylation, acylation, or replacement with other functional groups to investigate the role of hydrogen bonding and steric bulk.
-
Methoxy Group: Demethylation to the corresponding phenol, or replacement with other alkoxy or alkyl groups to explore the impact of electronic and steric effects.
-
-
Tetrahydropyran Ring Modifications:
-
Hydroxyl Group: Esterification or etherification to assess the importance of this hydrogen bond donor/acceptor.
-
Gem-dimethyl Group: Exploration of the steric requirements at this position by synthesizing analogs with smaller or larger alkyl groups.
-
-
Lactone Moiety Modifications:
-
Ring Opening: Conversion of the lactone to the corresponding hydroxy acid or ester to determine the necessity of the cyclic structure for activity.
-
Proposed Synthetic Pathway for this compound Analogs
As a total synthesis of this compound has not been reported, a proposed retrosynthetic analysis is presented below. This strategy allows for the late-stage introduction of diversity elements for the SAR study. The synthesis will focus on the construction of the dihydroisocoumarin and tetrahydropyran ring systems.
Retrosynthetic Analysis:
Caption: Retrosynthetic analysis of the this compound scaffold.
General Synthetic Workflow:
Caption: General workflow for the synthesis of this compound derivatives.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of Dihydroisocoumarin Intermediates
This protocol outlines a general method for the synthesis of the dihydroisocoumarin core, which can be adapted from established literature procedures.
-
Step 1: Preparation of the Aromatic Precursor. A suitably substituted benzoic acid or ester will be prepared. The substituents will be chosen to allow for the introduction of the required functional groups on the aromatic ring of this compound.
-
Step 2: Introduction of the Side Chain. The aromatic precursor will be reacted with a suitable two-carbon electrophile via methods such as Friedel-Crafts acylation followed by reduction, or by ortho-lithiation and reaction with an epoxide.
-
Step 3: Lactonization. The resulting intermediate will be subjected to conditions that promote intramolecular cyclization to form the dihydroisocoumarin ring. This can be achieved through acid or base catalysis.
Protocol 2: General Procedure for the Synthesis of the Tetrahydropyran Building Block
The synthesis of the substituted tetrahydropyran ring can be achieved through various methods, including intramolecular cyclization of an acyclic precursor.
-
Step 1: Synthesis of the Acyclic Precursor. An acyclic precursor containing the necessary stereocenters and functional groups will be synthesized. This can be achieved using asymmetric reactions such as aldol (B89426) additions or allylation reactions.
-
Step 2: Intramolecular Cyclization. The acyclic precursor will be induced to cyclize to form the tetrahydropyran ring. This can be achieved via methods like acid-catalyzed cyclization, intramolecular Williamson ether synthesis, or ring-closing metathesis.
Protocol 3: Coupling and Final Derivatization
-
Step 1: Coupling of the Fragments. The synthesized dihydroisocoumarin and tetrahydropyran fragments will be coupled together. The specific coupling strategy will depend on the functional groups present on each fragment but could involve reactions such as etherification or C-C bond formation.
-
Step 2: Derivatization. The coupled product, representing the core scaffold of this compound, will undergo a series of functional group interconversions to generate the desired library of derivatives for SAR studies. This will include reactions such as alkylation, acylation, and demethylation.
Biological Evaluation Protocols
Protocol 4: Melanin Biosynthesis Inhibition Assay
This assay will be used to evaluate the ability of this compound derivatives to inhibit melanin production, a known activity of the parent compound. A cell-based assay using B16-F1 melanoma cells is a common method.
-
Cell Culture: B16-F1 melanoma cells are cultured in appropriate media and conditions.
-
Treatment: Cells are treated with various concentrations of the this compound derivatives for a specified period (e.g., 48-72 hours). A known melanin inhibitor, such as kojic acid, can be used as a positive control.
-
Melanin Content Measurement: After treatment, the cells are lysed, and the melanin content is quantified by measuring the absorbance at 405 nm.
-
Cell Viability Assay: A parallel cell viability assay (e.g., MTT or PrestoBlue) should be performed to ensure that the observed decrease in melanin is not due to cytotoxicity.
-
Data Analysis: The IC₅₀ value (the concentration that inhibits melanin production by 50%) for each compound is calculated.
Protocol 5: Antifungal Susceptibility Testing
The antifungal activity of the synthesized derivatives will be assessed against a panel of pathogenic fungi (e.g., Candida albicans, Aspergillus fumigatus) using a broth microdilution method according to CLSI guidelines.
-
Inoculum Preparation: Fungal cultures are grown and suspensions are prepared to a standardized concentration.
-
Microdilution Assay: The compounds are serially diluted in a 96-well plate. The fungal inoculum is added to each well.
-
Incubation: The plates are incubated at an appropriate temperature for 24-48 hours.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth, often observed visually or by measuring absorbance.
Protocol 6: Antiproliferative Assay
The potential of this compound derivatives to inhibit the growth of cancer cells will be evaluated using a standard MTT assay against a panel of human cancer cell lines (e.g., MCF-7, HCT116, A549).
-
Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to attach overnight.
-
Compound Treatment: Cells are treated with a range of concentrations of the this compound derivatives for 72 hours.
-
MTT Assay: MTT reagent is added to each well and incubated. The resulting formazan (B1609692) crystals are dissolved in a suitable solvent (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The IC₅₀ value (the concentration that inhibits cell growth by 50%) is calculated for each compound.
Data Presentation
All quantitative data from the biological assays should be summarized in tables for clear comparison of the activity of the different derivatives.
Table 1: Melanin Biosynthesis Inhibition and Cytotoxicity of this compound Derivatives
| Compound | R¹ | R² | R³ | Melanin Inhibition IC₅₀ (µM) | Cytotoxicity IC₅₀ (µM) | Selectivity Index (SI) |
| This compound | H | OMe | OH | |||
| 1a | Me | OMe | OH | |||
| 1b | Ac | OMe | OH | |||
| 2a | H | OH | OH | |||
| 3a | H | OMe | OAc |
SI = Cytotoxicity IC₅₀ / Melanin Inhibition IC₅₀
Table 2: Antifungal Activity of this compound Derivatives
| Compound | R¹ | R² | R³ | MIC (µg/mL) vs. C. albicans | MIC (µg/mL) vs. A. fumigatus |
| This compound | H | OMe | OH | ||
| 1a | Me | OMe | OH | ||
| 1b | Ac | OMe | OH | ||
| 2a | H | OH | OH | ||
| 3a | H | OMe | OAc |
Table 3: Antiproliferative Activity of this compound Derivatives
| Compound | R¹ | R² | R³ | IC₅₀ (µM) vs. MCF-7 | IC₅₀ (µM) vs. HCT116 | IC₅₀ (µM) vs. A549 |
| This compound | H | OMe | OH | |||
| 1a | Me | OMe | OH | |||
| 1b | Ac | OMe | OH | |||
| 2a | H | OH | OH | |||
| 3a | H | OMe | OAc |
SAR Study Logic
The data generated from these assays will be used to establish a structure-activity relationship for the this compound scaffold.
Caption: Logical workflow for the SAR study of this compound derivatives.
Troubleshooting & Optimization
Technical Support Center: Enhancing Scytalol B Production from Scytalidium sp. 36-93
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in improving the yield of Scytalol B from fungal fermentation of Scytalidium sp. 36-93.
Frequently Asked Questions (FAQs)
Q1: What is this compound and which microorganism produces it?
A1: this compound is a natural product classified as a cyclitol, a type of cycloalkane polyol. It is a secondary metabolite produced by the fungus Scytalidium sp., specifically the strain 36-93.
Q2: What is the general biosynthetic pathway for this compound?
A2: The specific biosynthetic pathway for this compound in Scytalidium sp. has not been fully elucidated in the available literature. However, the biosynthesis of cyclitols in fungi generally begins with the cyclization of a sugar, most commonly D-glucose, to form an inositol (B14025) intermediate. This initial cyclitol can then undergo various enzymatic modifications, such as epimerization, to yield a diversity of cyclitol structures.
Below is a generalized diagram illustrating the likely initial steps of cyclitol biosynthesis, which may be applicable to this compound.
Caption: Generalized pathway for fungal cyclitol biosynthesis.
Troubleshooting Guide for this compound Fermentation
This guide addresses common issues encountered during the fermentation of Scytalidium sp. 36-93 for this compound production.
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Fungal Growth | 1. Inappropriate media composition. 2. Suboptimal temperature or pH. 3. Poor inoculum quality. | 1. Media Optimization: Ensure the medium contains suitable carbon and nitrogen sources. For Scytalidium species, a range of carbon sources like glucose, sucrose, and starch can be tested. Organic nitrogen sources such as peptone and yeast extract are often beneficial for secondary metabolite production. 2. Parameter Control: Maintain the fermentation temperature and pH within the optimal range for Scytalidium growth. While the optimum for Scytalidium sp. 36-93 is not specified, a starting point could be a temperature of 25-30°C and a pH of 5.0-6.0. 3. Inoculum Preparation: Use a fresh, actively growing culture for inoculation. Ensure a sufficient inoculum density to initiate robust growth. |
| Good Growth but Low this compound Yield | 1. Nutrient limitation or repression. 2. Unfavorable fermentation conditions for secondary metabolism. 3. Feedback inhibition by this compound. | 1. Nutrient Source Screening: Systematically evaluate different carbon and nitrogen sources. High concentrations of readily metabolizable sugars can sometimes repress secondary metabolism (carbon catabolite repression). Experiment with complex carbohydrates or different nitrogen sources to decouple growth from production. 2. Condition Optimization: Secondary metabolite production is often sensitive to environmental cues. Vary parameters such as aeration (dissolved oxygen levels), agitation speed, and fermentation duration. A biphasic fermentation, with an initial growth phase followed by a production phase under different conditions, may be beneficial. 3. Product Removal: If feedback inhibition is suspected, consider strategies for in-situ product removal, such as the addition of adsorbent resins to the fermentation broth. |
| Contamination of the Culture | 1. Inadequate sterilization of media or equipment. 2. Poor aseptic technique during inoculation or sampling. | 1. Sterilization Protocol Review: Verify the effectiveness of your sterilization procedures (autoclaving time and temperature). 2. Aseptic Technique: Reinforce strict aseptic techniques throughout the fermentation process. Work in a laminar flow hood and sterilize all transfer tools and surfaces. |
| Difficulty in Extracting this compound | 1. Inefficient extraction solvent. 2. Incomplete cell lysis (if this compound is intracellular). | 1. Solvent Selection: Since this compound is a polar cyclitol, polar solvents are likely to be more effective for extraction. Test a range of solvents such as methanol (B129727), ethanol, or ethyl acetate (B1210297). A solvent partition with a mixture of polar and non-polar solvents can also be employed for purification. 2. Cell Disruption: If this compound is primarily located within the fungal mycelia, employ cell disruption techniques such as sonication, bead beating, or freeze-thawing prior to solvent extraction to improve yield. |
| Inaccurate Quantification of this compound | 1. Lack of a suitable analytical standard. 2. Suboptimal HPLC method. 3. Matrix effects from fermentation broth components. | 1. Standard Procurement/Isolation: Obtain a certified reference standard of this compound. If unavailable, purification of a small quantity for use as a primary standard will be necessary. 2. HPLC Method Development: Develop a robust HPLC method. Based on the analysis of similar cyclitols, a C18 column is a good starting point. The mobile phase will likely consist of a mixture of water and a polar organic solvent like acetonitrile (B52724) or methanol. As cyclitols often lack a strong chromophore, UV detection may be challenging. Consider using a Refractive Index (RI) detector or a more universal detector like an Evaporative Light Scattering Detector (ELSD) or Mass Spectrometry (MS). 3. Sample Preparation: Implement a sample clean-up step, such as solid-phase extraction (SPE), to remove interfering compounds from the fermentation broth before HPLC analysis. |
Experimental Protocols
General Fermentation Protocol for Scytalidium sp.
This protocol provides a general starting point for the cultivation of Scytalidium sp. for secondary metabolite production. Optimization will be required for maximizing this compound yield.
Workflow Diagram:
Caption: General workflow for this compound production and analysis.
Methodology:
-
Inoculum Preparation:
-
Grow Scytalidium sp. 36-93 on a suitable solid agar (B569324) medium (e.g., Potato Dextrose Agar - PDA) at 25-28°C until sufficient sporulation is observed.
-
Prepare a spore suspension by flooding the agar plate with sterile water containing a wetting agent (e.g., 0.01% Tween 80) and gently scraping the surface.
-
Adjust the spore concentration of the suspension as needed.
-
-
Fermentation:
-
Prepare the fermentation medium. A starting point could be a base medium containing a carbon source (e.g., 20 g/L glucose), a nitrogen source (e.g., 5 g/L peptone and 3 g/L yeast extract), and mineral salts.
-
Sterilize the medium in a bioreactor or shake flasks by autoclaving.
-
Inoculate the sterilized medium with the prepared spore suspension under aseptic conditions.
-
Incubate the culture at a controlled temperature (e.g., 25-28°C) with agitation (e.g., 150-200 rpm) for a predetermined period (e.g., 7-14 days). Monitor pH and dissolved oxygen if possible.
-
General Protocol for Extraction of Cyclitols
This protocol provides a general method for extracting polar compounds like cyclitols from fungal cultures.
Methodology:
-
Separation of Biomass and Broth:
-
At the end of the fermentation, separate the fungal biomass (mycelia) from the culture broth by filtration or centrifugation.
-
-
Extraction from Culture Broth (Extracellular Metabolites):
-
Extract the cell-free broth with a polar organic solvent such as ethyl acetate or n-butanol. Perform the extraction multiple times to ensure complete recovery.
-
Combine the organic phases and evaporate the solvent under reduced pressure to obtain a crude extract.
-
-
Extraction from Mycelia (Intracellular Metabolites):
-
Wash the harvested mycelia with distilled water to remove residual medium components.
-
Lyophilize (freeze-dry) the mycelia to remove water.
-
Grind the dried mycelia to a fine powder.
-
Extract the powdered mycelia with a polar solvent like methanol or ethanol, possibly with the aid of sonication.
-
Filter the extract and evaporate the solvent to obtain a crude extract.
-
-
Further Purification:
-
The crude extracts from both the broth and mycelia can be further purified using chromatographic techniques such as column chromatography (e.g., silica (B1680970) gel or Sephadex) or preparative HPLC.
-
General Protocol for HPLC Analysis of Cyclitols
This protocol outlines a general approach for the quantification of cyclitols by HPLC. Method development will be necessary to optimize for this compound.
Methodology:
-
Sample Preparation:
-
Dissolve a known amount of the crude or purified extract in a suitable solvent (e.g., the mobile phase).
-
Filter the sample through a 0.22 µm syringe filter to remove any particulate matter before injection.
-
-
HPLC Conditions (Starting Point):
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: An isocratic or gradient elution with a mixture of water and acetonitrile or methanol.
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Detector: As cyclitols may have poor UV absorbance, a Refractive Index (RI) detector is often used. If available, an Evaporative Light Scattering Detector (ELSD) or Mass Spectrometry (MS) can provide higher sensitivity and specificity. If a UV detector is used, a scan from 200-400 nm should be performed on a purified sample to determine the optimal detection wavelength.
-
Injection Volume: 10-20 µL.
-
-
Quantification:
-
Prepare a calibration curve using a certified standard of this compound at various concentrations.
-
Inject the samples and the standards into the HPLC system.
-
Determine the concentration of this compound in the samples by comparing the peak area with the calibration curve.
-
Signaling Pathways Potentially Involved in this compound Production
While the specific signaling pathways regulating this compound production are unknown, several general fungal signaling pathways are known to influence secondary metabolism. Modulating these pathways could be a strategy to enhance yield.
Caption: Putative signaling pathways influencing this compound production.
Sotalol Stability and Degradation: A Technical Resource
Disclaimer: The following information pertains to Sotalol. It is presumed that "Scytalol B" was a typographical error.
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the stability and degradation of Sotalol. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the typical forced degradation conditions for Sotalol?
Forced degradation studies for Sotalol hydrochloride are crucial for understanding its intrinsic stability and for the development of stability-indicating analytical methods. Typical stress conditions include:
-
Acid Hydrolysis: Treatment with an acidic solution (e.g., 1M HCl).
-
Base Hydrolysis: Exposure to an alkaline solution (e.g., 1M NaOH).
-
Oxidation: Treatment with an oxidizing agent, such as 30% hydrogen peroxide (H₂O₂).
-
Thermal Degradation: Exposing the drug substance to high temperatures (e.g., 100°C).
-
Photolytic Degradation: Exposing the drug substance to light (e.g., 4500 Lx).
Q2: Under which conditions is Sotalol most likely to degrade?
Based on forced degradation studies, Sotalol hydrochloride has been found to be susceptible to degradation under oxidative and photolytic conditions. Some studies have also reported degradation under acidic conditions. It has been shown to be relatively stable under alkaline and high-temperature conditions.
Q3: What are the known degradation products of Sotalol?
Studies have identified several related substances (RS) and degradation products. One study characterized three related substances, designating them as RS1, RS2, and RS3. RS2 was identified as a product of oxidation, while RS1 was formed upon exposure to light. The specific chemical structures of all degradation products are not always fully elucidated in publicly available literature and may require specialized analytical techniques for confirmation.
Q4: What analytical methods are suitable for Sotalol stability studies?
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and reliable technique for analyzing Sotalol and its degradation products. Key features of a suitable HPLC method include:
-
The ability to separate the parent Sotalol peak from all degradation product peaks.
-
Good linearity, accuracy, precision, and robustness.
-
Often utilizes a C18 reversed-phase column with a mobile phase consisting of a buffer (e.g., potassium dihydrogen phosphate) and an organic modifier like acetonitrile.
-
Detection is typically performed using a UV detector at a wavelength of around 227 nm.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor separation of Sotalol from degradation peaks in HPLC. | - Inappropriate mobile phase composition or pH.- Unsuitable column.- Gradient elution not optimized. | - Adjust the ratio of organic modifier to buffer in the mobile phase.- Modify the pH of the buffer.- Try a different type of stationary phase (e.g., phenyl column).- Develop or optimize a gradient elution method. |
| Inconsistent Sotalol recovery in stability samples. | - Incomplete extraction from the formulation.- Adsorption of Sotalol to container surfaces.- Instability of Sotalol in the analytical solvent. | - Optimize the extraction procedure from the drug product matrix.- Use silanized glassware or low-adsorption vials.- Evaluate the stability of Sotalol in the chosen diluent and use a more suitable solvent if necessary. |
| Mass balance in forced degradation studies is less than 95%. | - Formation of non-UV active or volatile degradation products.- Degradation products are not being eluted from the HPLC column.- Inaccurate response factors for degradation products. | - Use a mass spectrometer (LC-MS) to detect non-UV active compounds.- Employ a gas chromatography (GC) headspace analysis for volatile products.- Adjust the HPLC method to ensure all compounds are eluted.- Determine the relative response factors for the major degradation products. |
| No degradation is observed under stress conditions. | - Stress conditions are not harsh enough.- The Sotalol molecule is inherently very stable under the applied conditions. | - Increase the concentration of the stressor (acid, base, oxidizing agent).- Extend the duration of exposure to the stress condition.- Increase the temperature for thermal degradation studies. |
Data Presentation
Table 1: Summary of Forced Degradation Studies for Sotalol Hydrochloride
| Stress Condition | Conditions | Observation | Reference |
| Acidic Hydrolysis | 1M HCl | Degradation observed in some studies. | |
| Alkaline Hydrolysis | 1M NaOH | Resistant to degradation. | |
| Oxidative Stress | 30% H₂O₂ | Susceptible to degradation. | |
| Thermal Stress | 100°C | Resistant to degradation. | |
| Photolytic Stress | 4500 Lx | Susceptible to degradation. |
Experimental Protocols
Forced Degradation Study Protocol
This protocol provides a general framework for conducting forced degradation studies on Sotalol.
-
Preparation of Stock Solution: Prepare a stock solution of Sotalol hydrochloride in a suitable solvent (e.g., methanol (B129727) or water) at a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis:
-
Mix equal volumes of the stock solution and 1M HCl.
-
Keep the mixture at room temperature or heat to a specified temperature (e.g., 60°C) for a defined period.
-
Periodically withdraw samples, neutralize with 1M NaOH, and dilute with the mobile phase to the target concentration for HPLC analysis.
-
-
Base Hydrolysis:
-
Mix equal volumes of the stock solution and 1M NaOH.
-
Follow the same procedure as for acid hydrolysis, neutralizing with 1M HCl before analysis.
-
-
Oxidative Degradation:
-
Mix equal volumes of the stock solution and 30% H₂O₂.
-
Keep the mixture at room temperature for a specified duration.
-
Withdraw samples and dilute with the mobile phase for HPLC analysis.
-
-
Thermal Degradation:
-
Expose the solid Sotalol powder to a high temperature (e.g., 100°C) in a calibrated oven for a set time.
-
Dissolve the stressed powder in a suitable solvent and dilute to the target concentration for analysis.
-
-
Photolytic Degradation:
-
Expose a solution of Sotalol or the solid powder to a light source providing a specific illumination (e.g., 4500 Lx) for a defined period.
-
Prepare the sample for HPLC analysis as described above.
-
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC method.
Visualizations
Caption: Workflow for Sotalol forced degradation studies.
Caption: Known degradation pathways of Sotalol.
Technical Support Center: Optimizing HPLC Separation of Scytalol B
Welcome to the technical support center for the optimization of High-Performance Liquid Chromatography (HPLC) separation of Scytalol B from its co-metabolites. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation.
Troubleshooting Guides
This section provides solutions to specific issues that may arise during the HPLC separation of this compound.
Issue 1: Poor Resolution Between this compound and Co-metabolite Peaks
If you are observing overlapping peaks or a lack of distinct separation between this compound and its co-metabolites, consider the following troubleshooting steps:
| Potential Cause | Recommended Solution |
| Inappropriate Mobile Phase Composition | Modify the solvent ratio to fine-tune the polarity of the mobile phase. For reversed-phase HPLC, increasing the aqueous component can enhance the retention and separation of polar compounds. |
| Incorrect pH of the Mobile Phase | The pH of the mobile phase is a critical factor as it affects the ionization state of the analytes. Adjust the pH to optimize the separation. |
| Suboptimal Column Chemistry | The choice of stationary phase significantly impacts selectivity. If using a C18 column, consider trying a C8 or a phenyl-hexyl column for different selectivity. |
| Gradient Elution Not Optimized | If using a gradient, adjust the slope and duration to improve the separation of closely eluting compounds. |
| Low Column Temperature | Increasing the column temperature can improve efficiency and alter selectivity. |
Issue 2: Peak Fronting of the this compound Peak
Peak fronting, where the leading edge of the peak is sloped, can be caused by several factors:
| Potential Cause | Recommended Solution |
| Sample Overload | The column may be overloaded with the sample. Try reducing the injection volume or diluting the sample. |
| Sample Solvent Incompatibility | The solvent used to dissolve the sample may be too strong compared to the mobile phase, causing the analyte to move too quickly through the column initially. Whenever possible, dissolve the sample in the mobile phase. |
| Column Degradation | Poor column packing or physical degradation of the column bed can lead to peak fronting. If the problem persists after trying other solutions, consider replacing the column. |
| Channeling in the Column | This can occur if the column packing is not uniform, leading to different flow paths for the analyte. This often requires column replacement. |
Issue 3: Inconsistent Retention Times for this compound
Fluctuations in the retention time of this compound can compromise the reliability of your results.
| Potential Cause | Recommended Solution |
| Mobile Phase Preparation | Inconsistent preparation of the mobile phase can lead to shifts in retention time. Ensure accurate and consistent preparation for each run. |
| Column Equilibration | Insufficient column equilibration time between runs can cause retention time drift. Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. |
| Pump Malfunction | Air bubbles in the pump or check valve issues can lead to inconsistent flow rates and, consequently, variable retention times. Degas the mobile phase and purge the pump. |
| Temperature Fluctuations | Poor temperature control of the column can affect retention times. Use a column oven to maintain a stable temperature. |
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for mobile phase composition for this compound separation?
A1: For reversed-phase HPLC, a common starting point is a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent like acetonitrile (B52724) or methanol. The optimal ratio will depend on the specific co-metabolites and the column being used. A gradient elution from a lower to a higher concentration of the organic solvent is often a good strategy for separating complex mixtures.
Q2: How do I choose the right HPLC column for this compound analysis?
A2: The choice of column depends on the physicochemical properties of this compound and its co-metabolites. A C18 column is a versatile and common first choice for reversed-phase chromatography. If separation is not achieved, columns with different stationary phases (e.g., C8, Phenyl) can provide alternative selectivity. The particle size and column dimensions will also affect efficiency and analysis time.
Q3: What detection wavelength should I use for this compound?
A3: The optimal detection wavelength depends on the UV-Vis absorbance spectrum of this compound. To determine this, you can run a UV-Vis scan of a pure standard. If this is not available, a diode array detector (DAD) or photodiode array (PDA) detector can be used to monitor a range of wavelengths during a preliminary run to identify the wavelength of maximum absorbance.
Q4: How can I improve the peak shape of my this compound chromatogram?
A4: Poor peak shape can be due to various factors including secondary interactions with the stationary phase, column overload, or inappropriate mobile phase pH. Ensure the mobile phase pH is suitable for this compound. Using a high-purity silica (B1680970) column and ensuring the sample is dissolved in a compatible solvent can also improve peak shape.
Experimental Protocols
Protocol 1: HPLC Method Development for this compound Separation
This protocol outlines a general approach to developing a robust HPLC method for the separation of this compound from its co-metabolites.
-
Analyte and Co-metabolite Information Gathering:
-
Obtain the chemical structures and physicochemical properties (e.g., pKa, logP) of this compound and known co-metabolites. This information will guide the initial selection of the column and mobile phase.
-
-
Initial Column and Mobile Phase Selection:
-
Column: Start with a standard C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Detector: UV detector set at the wavelength of maximum absorbance for this compound.
-
-
Scouting Gradient:
-
Run a broad gradient to determine the approximate elution conditions. For example, start with a linear gradient from 5% to 95% Acetonitrile over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
-
Method Optimization:
-
Based on the scouting run, adjust the gradient to improve the resolution of this compound and its co-metabolites. This may involve using a shallower gradient over the elution range of interest.
-
Optimize the mobile phase pH by using different buffers (e.g., phosphate, acetate) to assess the impact on selectivity.
-
If co-elution persists, consider a different organic modifier (e.g., methanol) or a column with a different stationary phase.
-
-
Method Validation:
-
Once a suitable separation is achieved, validate the method for parameters such as linearity, precision, accuracy, and robustness according to relevant guidelines.
-
Visualizations
Caption: A troubleshooting workflow for HPLC separation issues.
Caption: A logical workflow for HPLC method development.
Technical Support Center: Synthesis of Spirosorbicillinol B Precursor, Scytolide
Disclaimer: The synthesis of complex organic molecules should only be undertaken by qualified professionals in a well-equipped laboratory setting. This guide is intended for informational purposes for researchers, scientists, and drug development professionals. "Scytalol B" is not a recognized compound in the scientific literature; this guide focuses on the synthesis of Spirosorbicillinol B, for which Scytolide is a key precursor.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the key reaction steps in the synthesis of Scytolide, a critical dienophile in the preparation of Spirosorbicillinol B via a Diels-Alder reaction.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for Spirosorbicillinol B?
The synthesis of Spirosorbicillinol B involves a key Diels-Alder reaction between the diene, sorbicillinol, and the dienophile, scytolide. The primary challenge often lies in the efficient synthesis of the scytolide precursor.
Q2: What are the common starting materials for Scytolide synthesis?
Scytolide synthesis commonly starts from readily available chiral pool materials such as (-)-shikimic acid or (-)-quinic acid. These starting materials provide the necessary stereochemistry for the final product.
Q3: What are the key reaction types involved in the synthesis of Scytolide?
The synthesis of scytolide from starting materials like shikimic acid typically involves a sequence of reactions including:
-
Protection of functional groups: Acetal and ester formations are common.
-
Oxidation of alcohols: Selective oxidation of secondary alcohols to ketones is a crucial step.
-
Lactonization: Formation of the characteristic six-membered lactone ring.
Q4: My overall yield for the Scytolide synthesis is very low. What are the most critical steps to optimize?
Low overall yield in a multi-step synthesis can be due to inefficiencies in several steps. The oxidation and lactonization steps are often critical and can be challenging. It is advisable to analyze each step to identify the bottleneck. Additionally, the stability of intermediates should be considered, as some may be prone to degradation or side reactions. For instance, crude epi-scytolide has been noted to be sensitive to polymerization and is sometimes used directly in the subsequent step without extensive purification.
Troubleshooting Guide for Key Reaction Steps
Oxidation of Polyol Intermediates (e.g., using PCC or Dess-Martin Periodinane)
The selective oxidation of secondary alcohols in the presence of other functional groups is a pivotal step in the synthesis of scytolide precursors.
Problem 1.1: Low or No Conversion to the Ketone.
| Potential Cause | Troubleshooting Suggestions |
| Inactive Oxidizing Agent | Use a fresh batch of the oxidizing agent. Pyridinium chlorochromate (PCC) can be sensitive to moisture. Dess-Martin periodinane (DMP) should be stored in a cool, dry place. |
| Inappropriate Solvent | Ensure the starting material is soluble in the chosen solvent (typically dichloromethane (B109758) for PCC and DMP). |
| Suboptimal Temperature | While many oxidations proceed at room temperature, gentle heating might be necessary for less reactive substrates. Monitor the reaction for potential side product formation at higher temperatures. |
| Steric Hindrance | The alcohol may be sterically hindered. Consider using a more reactive oxidant or increasing the reaction time and/or temperature. |
Problem 1.2: Formation of Side Products/Over-oxidation.
| Potential Cause | Troubleshooting Suggestions |
| Over-oxidation to Carboxylic Acid (with PCC) | PCC is generally mild, but over-oxidation of a primary alcohol to a carboxylic acid can occur, especially in the presence of water. Ensure anhydrous reaction conditions. |
| Formation of Tar-like Residue (with PCC) | This is a common issue with chromium-based oxidants. Adding an adsorbent like Celite or powdered molecular sieves to the reaction mixture can help by adsorbing the chromium byproducts, simplifying the workup. |
| Difficult Work-up with DMP | The DMP byproducts can precipitate and trap the product. After the reaction, dilute the mixture with a non-polar solvent like hexane (B92381) or diethyl ether to fully precipitate the byproducts, which can then be removed by filtration through a pad of Celite. |
| Acid-catalyzed Side Reactions (with PCC) | PCC is acidic and can cause issues with acid-sensitive functional groups. Buffer the reaction mixture with sodium acetate (B1210297) or pyridine (B92270) to mitigate this. |
Lactonization to Form the Scytolide Ring
The intramolecular cyclization of a hydroxy-ester intermediate to form the six-membered lactone ring is a key ring-forming step.
Problem 2.1: Low Yield of the Lactone.
| Potential Cause | Troubleshooting Suggestions |
| Intermolecular Esterification/Polymerization | This is a common side reaction that competes with the desired intramolecular lactonization. Performing the reaction under high-dilution conditions will favor the formation of the monomeric lactone. |
| Unfavorable Ring Closure | The conformation of the hydroxy-ester may not be optimal for cyclization. The choice of catalyst and reaction conditions can be crucial. Various methods for lactonization can be explored, including acid-catalyzed and base-catalyzed methods, or using coupling agents. |
| Equilibrium not Favoring the Product | The reaction may be reversible. Use of a method that removes the byproduct (e.g., water in a Fischer esterification-type lactonization) can drive the reaction to completion. |
Problem 2.2: Hydrolysis of the Ester/Lactone.
| Potential Cause | Troubleshooting Suggestions |
| Presence of Water | Ensure anhydrous conditions, especially if using acid or base catalysts, as water can lead to hydrolysis of the starting ester or the lactone product. |
| Inappropriate pH | Both strongly acidic and strongly basic conditions can promote hydrolysis. Careful control of the pH is necessary. |
Diels-Alder Reaction of Scytolide with Sorbicillinol
This [4+2] cycloaddition is the key step in forming the core structure of Spirosorbicillinols.
Problem 3.1: Low Yield of the Diels-Alder Adduct.
| Potential Cause | Troubleshooting Suggestions |
| Low Reactivity of Diene/Dienophile | The electronic nature of the diene (sorbicillinol) and dienophile (scytolide) is crucial. The reaction is generally favored with an electron-rich diene and an electron-poor dienophile. Lewis acid catalysis (e.g., with AlCl₃, ZnCl₂) can be employed to increase the reactivity of the dienophile and accelerate the reaction. |
| Thermal Decomposition | Some Diels-Alder reactions require elevated temperatures, which can lead to decomposition of the starting materials or products. Monitor the reaction temperature carefully and consider using a catalyst to allow for lower reaction temperatures. |
| Reversibility of the Reaction (Retro-Diels-Alder) | At high temperatures, the reverse reaction can become significant. If this is suspected, attempt the reaction at the lowest possible temperature that still provides a reasonable reaction rate. |
Problem 3.2: Poor Stereoselectivity (endo/exo mixture).
| Potential Cause | Troubleshooting Suggestions |
| Kinetic vs. Thermodynamic Control | The endo product is often the kinetically favored product due to secondary orbital overlap, while the exo product is typically more thermodynamically stable. Running the reaction at lower temperatures will generally favor the kinetic endo product. Higher temperatures may lead to equilibration and a higher proportion of the exo product. The synthesis of Spirosorbicillinol B, the endo product, is favored over the exo product, Spirosorbicillinol A. |
| Steric Effects | Bulky substituents on the diene or dienophile can disfavor the formation of the endo product. The choice of catalyst can also influence the stereochemical outcome. |
Experimental Protocols and Data
Table 1: Summary of Yields for Scytolide and Spirosorbicillinol Synthesis
| Product | Number of Steps | Overall Yield |
| Scytolide (11) | 9 | 35% |
| (8R)-Scytolide isomer (21a) | 7 | 49% |
| (8R)-Scytolide isomer (21b) | 9 | 11% |
| epi-Scytolide (23) | - | 21% (crude) |
| Spirosorbicillinol B (6) | 1 (from Scytolide) | 25% |
| Spirosorbicillinol A (5) | 1 (from Scytolide) | 4% |
Visualizing Troubleshooting Workflows
Below are diagrams illustrating logical troubleshooting workflows for common issues encountered during the synthesis.
Caption: Troubleshooting workflow for low yield in oxidation reactions.
Technical Support Center: Scytalol B Storage and Handling
Welcome to the technical support center for Scytalol B. This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound during storage and experimentation. As a novel fungal secondary metabolite, understanding its stability profile is crucial for obtaining reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
This compound is a natural compound isolated from the fungus Scytalidium sp.. Like many complex natural products, its chemical structure may be susceptible to degradation under various environmental conditions. Ensuring the stability of this compound is critical for accurate experimental outcomes, including in-vitro and in-vivo studies, as degradation products may have altered biological activity or introduce confounding variables.
Q2: What are the general recommendations for storing fungal secondary metabolites like this compound?
Fungal secondary metabolites, a class that includes polyketides, are often sensitive to temperature, light, and pH. To minimize degradation, it is generally recommended to store these compounds under the following conditions:
-
Temperature: Low temperatures are crucial for preserving the integrity of many fungal metabolites. Storage at 4°C is good for short-term use, while -20°C or -80°C is recommended for long-term storage.
-
Light: Exposure to light, particularly UV light, can induce photochemical degradation. Always store this compound in amber vials or other light-protecting containers.
-
Atmosphere: For compounds susceptible to oxidation, storage under an inert atmosphere (e.g., argon or nitrogen) can prevent oxidative degradation.
Q3: What are the potential signs of this compound degradation?
Degradation of this compound may not always be visible. However, you should be aware of the following potential indicators:
-
Change in physical appearance: Discoloration, precipitation, or changes in the consistency of the sample.
-
Altered analytical profile: Appearance of new peaks or changes in the retention time and peak shape of the parent compound in chromatographic analyses (e.g., HPLC, LC-MS).
-
Inconsistent experimental results: A loss of biological activity or unexpected results in your assays could be indicative of compound degradation.
Troubleshooting Guide: Investigating this compound Degradation
If you suspect that your sample of this compound has degraded, a systematic approach is necessary to identify the cause and prevent future occurrences.
Initial Assessment
-
Review Storage Conditions: Verify that the compound has been stored according to the recommended guidelines (see FAQs). Check temperature logs if available.
-
Visual Inspection: Carefully examine the sample for any changes in its physical appearance.
-
Analytical Confirmation: Re-analyze the sample using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to confirm the presence of degradation products.
Identifying the Cause of Degradation
If degradation is confirmed, the following logical workflow can help pinpoint the contributing factors.
Caption: Troubleshooting workflow for identifying the cause of this compound degradation.
Experimental Protocols
To proactively assess the stability of this compound under your specific experimental conditions, conducting forced degradation studies is recommended. These studies intentionally expose the compound to harsh conditions to accelerate degradation and identify potential degradation products and pathways.
Protocol: Forced Degradation Study of this compound
Objective: To determine the intrinsic stability of this compound and identify potential degradation pathways under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (B78521) (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
High-purity water
-
Methanol or other suitable organic solvent
-
pH meter
-
HPLC or LC-MS system with a suitable column (e.g., C18)
-
Photostability chamber
-
Oven
Methodology:
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acidic Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl. Incubate at room temperature and 60°C.
-
Basic Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH. Incubate at room temperature and 60°C.
-
Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂. Incubate at room temperature.
-
Thermal Degradation: Place a solid sample and a solution sample in an oven at a controlled temperature (e.g., 60°C).
-
Photolytic Degradation: Expose a solid sample and a solution sample to light in a photostability chamber according to ICH Q1B guidelines.
-
-
Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24, and 48 hours).
-
Sample Analysis:
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples by a validated stability-indicating HPLC or LC-MS method.
-
Monitor for the appearance of new peaks (degradation products) and the decrease in the peak area of the parent this compound compound.
-
Data Presentation
Summarize the results of the forced degradation study in a table for easy comparison.
| Stress Condition | Incubation Time (hours) | Temperature (°C) | This compound Remaining (%) | Number of Degradation Products |
| 0.1 M HCl | 24 | RT | ||
| 0.1 M HCl | 24 | 60 | ||
| 0.1 M NaOH | 24 | RT | ||
| 0.1 M NaOH | 24 | 60 | ||
| 3% H₂O₂ | 24 | RT | ||
| Thermal (Solid) | 48 | 60 | ||
| Thermal (Solution) | 48 | 60 | ||
| Photolytic | 48 | 25 |
Visualizing the Experimental Workflow
Caption: Workflow for conducting a forced degradation study of this compound.
By following these guidelines and protocols, researchers can ensure the quality and stability of their this compound samples, leading to more reliable and accurate scientific findings. For further assistance, please contact our technical support team.
Reducing off-target effects of Scytalol B in cellular assays
Welcome to the technical support center for Scytalol B. This resource is designed to assist researchers, scientists, and drug development professionals in effectively using this compound in cellular assays and troubleshooting potential issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective small molecule inhibitor of Kinase X, a key component of the MAPK/ERK signaling pathway. By binding to the ATP-binding pocket of Kinase X, this compound prevents its phosphorylation and downstream activation of signaling cascades involved in cell proliferation and survival.
Q2: What are the recommended storage and handling conditions for this compound?
A2: this compound is supplied as a lyophilized powder. For long-term storage, it should be kept at -20°C. For short-term storage, it can be stored at 4°C. Once reconstituted in a solvent such as DMSO, it should be aliquoted and stored at -80°C to avoid repeated freeze-thaw cycles.
Q3: In which cellular assays can this compound be used?
A3: this compound is suitable for a variety of cellular assays designed to assess the inhibition of the MAPK/ERK pathway. These include, but are not limited to, cell viability assays (e.g., MTT, CellTiter-Glo®), western blotting to detect phosphorylation of downstream targets (e.g., ERK1/2), and immunofluorescence to observe changes in protein localization.
Q4: How can I determine the optimal concentration of this compound for my experiments?
A4: The optimal concentration of this compound will vary depending on the cell type and the specific assay being performed. It is recommended to perform a dose-response curve to determine the IC50 (half-maximal inhibitory concentration) in your experimental system. A typical starting range for a dose-response experiment is from 1 nM to 10 µM.
Troubleshooting Guides
This section provides solutions to common problems that may be encountered when using this compound in cellular assays.
Problem 1: High background or non-specific effects observed in the assay.
-
Possible Cause 1: High concentration of this compound.
-
Solution: Reduce the concentration of this compound. High concentrations can lead to off-target effects. Perform a dose-response experiment to identify the optimal concentration range.
-
-
Possible Cause 2: Non-specific binding to assay components.
-
Solution: To mitigate non-specific binding, consider adding blocking agents like Bovine Serum Albumin (BSA) to your assay buffer. Additionally, including a low concentration of a non-ionic surfactant, such as Tween-20, can help reduce hydrophobic interactions.
-
-
Possible Cause 3: Off-target activity of this compound.
-
Solution: To confirm that the observed effect is due to the inhibition of Kinase X, include a negative control compound with a similar chemical structure but no activity against Kinase X. Additionally, consider performing a rescue experiment by overexpressing a drug-resistant mutant of Kinase X.
-
Problem 2: Lower than expected potency or lack of effect.
-
Possible Cause 1: Poor cell health or incorrect cell density.
-
Solution: Ensure that cells are healthy, within a low passage number, and plated at the recommended density. Cell health can be assessed by microscopy prior to starting the experiment.
-
-
Possible Cause 2: Inactivation or degradation of this compound.
-
Solution: Ensure proper storage and handling of this compound. Avoid repeated freeze-thaw cycles of the stock solution. Prepare fresh dilutions for each experiment.
-
-
Possible Cause 3: Cell line is resistant to Kinase X inhibition.
-
Solution: Verify the expression and activity of Kinase X in your cell line. Some cell lines may have compensatory signaling pathways that bypass the need for Kinase X.
-
Problem 3: Increased cytotoxicity observed.
-
Possible Cause 1: Off-target toxicity.
-
Solution: Lower the concentration of this compound. If cytotoxicity persists at concentrations required for Kinase X inhibition, consider using a more selective inhibitor if available. Perform counter-screens against a panel of unrelated targets to identify potential off-target liabilities.
-
-
Possible Cause 2: Solvent toxicity.
-
Solution: Ensure that the final concentration of the solvent (e.g., DMSO) in the cell culture medium is below the toxic threshold for your cell line (typically <0.5%). Run a vehicle control (solvent only) to assess its effect on cell viability.
-
Quantitative Data Summary
Table 1: In Vitro Potency and Selectivity of this compound
| Parameter | Value |
| Kinase X IC50 | 15 nM |
| Kinase Y IC50 | 2.5 µM |
| Kinase Z IC50 | > 10 µM |
| Cellular IC50 (MCF-7) | 100 nM |
| Cellular IC50 (A549) | 150 nM |
Experimental Protocols
1. Cell Viability Assay (MTT Assay)
-
Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Prepare a serial dilution of this compound in culture medium.
-
Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the no-treatment control.
2. Western Blot for Phospho-ERK1/2
-
Plate cells in a 6-well plate and grow to 70-80% confluency.
-
Treat cells with various concentrations of this compound for the desired time (e.g., 2 hours).
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against phospho-ERK1/2 overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Strip the membrane and re-probe for total ERK1/2 as a loading control.
Visualizations
Caption: Hypothetical signaling pathway of Kinase X and the inhibitory action of this compound.
Caption: Workflow for investigating and mitigating off-target effects of this compound.
Caption: A decision tree for troubleshooting inconsistent results in cellular assays.
Technical Support Center: Interpreting Complex NMR Spectra
Disclaimer: Detailed, publicly available NMR data for Scytalol B, a natural product from Scytalidium sp., is limited. Therefore, this guide uses the well-characterized complex natural product, Cytochalasin B , as a representative example to illustrate the principles and troubleshooting steps involved in the interpretation of complex NMR spectra. The methodologies and logic presented here are directly applicable to the structural elucidation of this compound and other complex natural products.
Frequently Asked Questions (FAQs)
Q1: I have a complex ¹H NMR spectrum with many overlapping signals. Where should I begin my analysis?
A1: Start by systematically evaluating the key features of the 1D ¹H NMR spectrum before moving to 2D data.
-
Identify Solvent and Impurity Peaks: First, identify and disregard signals from residual solvent (e.g., CHCl₃ at δ 7.26 ppm, DMSO-d₅ at δ 2.50 ppm) and known impurities (e.g., water, grease).
-
Analyze Chemical Shift (δ) Regions: Group the signals into distinct regions to identify types of protons.
-
δ 0.5 - 2.0 ppm: Aliphatic protons (CH, CH₂, CH₃), often a crowded region.
-
δ 2.0 - 4.5 ppm: Protons adjacent to heteroatoms (O, N) or π-systems.
-
δ 4.5 - 6.5 ppm: Olefinic protons (C=C-H).
-
δ 6.5 - 8.5 ppm: Aromatic or heteroaromatic protons.
-
δ 9.0 ppm and above: Aldehydic or carboxylic acid protons.
-
-
Use Integration: The relative area under each peak corresponds to the number of protons it represents. This is crucial for determining the number of protons in a given environment (e.g., a 3H signal is likely a methyl group).
-
Examine Multiplicity (Splitting Patterns): The splitting pattern of a signal (singlet, doublet, triplet, etc.) indicates the number of adjacent, non-equivalent protons according to the n+1 rule. This provides initial connectivity information.
Q2: How can I effectively use 2D NMR experiments to assemble molecular fragments?
A2: A standard suite of 2D NMR experiments is essential for unambiguously connecting atoms in a complex molecule. The combination of COSY, HSQC, and HMBC provides a powerful toolkit for structure elucidation.
-
¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-coupled to each other, typically separated by two or three bonds (H-C-H or H-C-C-H). It is the primary tool for building contiguous spin systems or fragments.
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to (one-bond ¹J_CH coupling). It is invaluable for assigning the chemical shift of carbons that bear protons.
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds (²J_CH and ³J_CH). It is the key to connecting the fragments identified from COSY and identifying quaternary (non-protonated) carbons.
Q3: My sample concentration is very low, leading to poor signal-to-noise in my ¹³C and 2D spectra. What can I do?
A3: Low sample concentration is a common challenge with natural products. Several strategies can improve data quality:
-
Increase the Number of Scans: Doubling the number of scans increases the signal-to-noise ratio by a factor of √2. This is often the simplest solution but requires longer experiment times.
-
Use a Cryoprobe: If available, a cryogenic probe dramatically increases sensitivity (by a factor of 3-4), allowing for high-quality data acquisition on much smaller sample quantities.
-
Optimize Pulse Sequences: For ¹³C NMR, DEPT (Distortionless Enhancement by Polarization Transfer) is much more sensitive for protonated carbons than a standard carbon acquisition.
-
Use Micro-NMR Tubes: Specialized NMR tubes (e.g., Shigemi tubes) can be used for small sample volumes, increasing the effective concentration of the sample within the detector coil.
Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| Broad or Distorted Peaks | 1. Sample aggregation or poor solubility. 2. Presence of paramagnetic impurities. 3. Chemical exchange (e.g., conformational isomers, rotamers). | 1. Try a different NMR solvent or slightly warm the sample. 2. Filter the sample or treat with a chelating agent like EDTA. 3. Acquire spectra at different temperatures (Variable Temperature NMR) to either sharpen signals or study the exchange process. |
| Missing HMBC Correlations | 1. The coupling constant (ⁿJ_CH) is too small for the standard experiment parameters. 2. Rapid relaxation of the carbon nucleus. | 1. Use an "accordion" or long-range optimized HMBC experiment that detects a wider range of coupling constants. 2. This is common for quaternary carbons near heteroatoms. Ensure the experiment has run for a sufficient number of scans. |
| Ambiguous or Overlapping Signals in 2D Spectra | 1. Insufficient digital resolution. 2. Multiple signals with very similar chemical shifts. | 1. Increase the number of increments (t1 points) in the indirect dimension of the 2D experiment to improve resolution. 2. Consider using higher-field NMR instruments (e.g., 800 MHz vs 400 MHz) to increase spectral dispersion. 3. Advanced experiments like 1D TOCSY or 2D HSQC-TOCSY can help resolve individual spin systems within a crowded region. |
Data Presentation: NMR Data for Cytochalasin B
The following table summarizes the reported ¹H and ¹³C NMR data for the example complex natural product, Cytochalasin B, in CDCl₃.
| Position | ¹³C (δ, ppm) | ¹H (δ, ppm) | Multiplicity (J in Hz) |
| 1 | 170.1 | - | - |
| 3 | 124.5 | 5.58 | d (11.0) |
| 4 | 132.1 | 5.95 | m |
| 5 | 38.9 | 2.45 | m |
| 6 | 45.2 | 2.60 | m |
| 7 | 73.8 | 4.20 | m |
| 8 | 40.1 | 2.15 | m |
| 9 | 175.2 | - | - |
| 10 | 45.8 | 2.70 | m |
| 11 | 12.1 | 1.15 | d (7.0) |
| 13 | 130.5 | 5.30 | dd (15.0, 8.0) |
| 14 | 134.5 | 5.80 | m |
| 15 | 35.5 | 1.65 | m |
| 16 | 70.9 | 3.85 | m |
| 17 | 42.3 | 1.90 | m |
| 18 | 21.3 | 0.95 | d (7.0) |
| 19 | 78.5 | 3.90 | d (9.0) |
| 20 | 55.1 | 3.50 | m |
| 21 | 133.2 | 5.45 | dd (15.0, 9.0) |
| 22 | 129.8 | 7.20-7.35 | m |
| 23 | 128.6 | 7.20-7.35 | m |
| 24 | 126.5 | 7.20-7.35 | m |
| Ph-CH₂ | 39.8 | 2.80, 3.10 | m |
Experimental Protocols
Standard Operating Procedure for Acquiring NMR Data of an Unknown Natural Product
-
Sample Preparation:
-
Accurately weigh approximately 1-5 mg of the purified natural product.
-
Dissolve the sample in 0.5-0.6 mL of a deuterated solvent (e.g., CDCl₃, MeOD, DMSO-d₆). Choose a solvent that fully dissolves the compound and whose residual peaks do not obscure important signals.
-
Add a small amount of an internal standard, typically tetramethylsilane (B1202638) (TMS), to reference the chemical shifts to δ 0.00 ppm.
-
Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube.
-
-
Data Acquisition:
-
Instrument Tuning and Shimming: Insert the sample into the NMR spectrometer. Tune and match the probe to the correct frequency and shim the magnetic field to achieve optimal resolution and lineshape, typically using the deuterium (B1214612) lock signal.
-
¹H NMR: Acquire a standard 1D proton spectrum. A sufficient signal-to-noise ratio is typically achieved with 16 to 64 scans.
-
¹³C and DEPT: Acquire a proton-decoupled ¹³C spectrum. Due to the low natural abundance of ¹³C, several hundred to several thousand scans may be necessary. Also, run DEPT-135 and DEPT-90 experiments to differentiate between CH₃, CH₂, CH, and quaternary carbons.
-
2D COSY: Acquire a gradient-selected COSY (gCOSY) spectrum to establish ¹H-¹H connectivities.
-
2D HSQC: Acquire a gradient-selected, sensitivity-enhanced HSQC spectrum to determine one-bond ¹H-¹³C correlations.
-
2D HMBC: Acquire a gradient-selected HMBC spectrum. Set the long-range coupling delay to optimize for an average J-coupling of 8 Hz, which will detect most two- and three-bond correlations.
-
Visualizations
Caption: Workflow for Natural Product Structure Elucidation by NMR.
Caption: Visualizing 2D NMR correlations for a molecular fragment.
Validation & Comparative
Determining the Absolute Stereochemistry of Scytalol B: A Comparative Guide to Key Methodologies
A definitive confirmation of the absolute stereochemistry of Scytalol B, a bioactive metabolite isolated from Scytalidium species, is crucial for understanding its biological activity and for potential synthetic endeavors. This guide provides a comparative overview of the primary analytical techniques that can be employed for this purpose, supported by established experimental protocols and data presentation formats.
Comparison of Key Analytical Methods
The determination of a molecule's absolute configuration relies on a suite of powerful analytical techniques. The choice of method often depends on the physical and chemical properties of the compound, such as its ability to crystallize, the presence of chromophores, and the complexity of its structure. Below is a comparison of the most relevant methods for a molecule like this compound.
| Method | Principle | Advantages | Limitations | Typical Data Output |
| X-ray Crystallography | Diffraction of X-rays by a single crystal of the compound, allowing for the direct determination of the three-dimensional arrangement of atoms. | Provides an unambiguous determination of the absolute configuration. | Requires a suitable single crystal, which can be difficult to obtain. | Atomic coordinates, bond lengths, bond angles, and the Flack parameter. |
| Electronic Circular Dichroism (ECD) Spectroscopy | Measures the differential absorption of left and right circularly polarized light by a chiral molecule containing chromophores. | Highly sensitive, requires small amounts of sample, and can be used for non-crystalline materials. | Requires the presence of a chromophore; interpretation often relies on comparison with quantum chemical calculations. | A plot of molar ellipticity ([θ]) or differential absorption (Δε) versus wavelength (nm). |
| Vibrational Circular Dichroism (VCD) Spectroscopy | Measures the differential absorption of left and right circularly polarized infrared light, providing information about the stereochemistry of the entire molecule. | Applicable to a wide range of molecules, including those without UV-Vis chromophores. Provides a rich fingerprint of the molecule's stereochemistry. | Can be less sensitive than ECD; spectra can be complex and require computational analysis. | A plot of differential absorbance (ΔA) versus wavenumber (cm⁻¹). |
| Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Derivatizing Agents (e.g., Mosher's Method) | The chiral molecule is reacted with a chiral derivatizing agent (e.g., Mosher's acid) to form diastereomers, which exhibit distinct NMR signals. The differences in chemical shifts can be used to deduce the absolute configuration of the original molecule. | A widely used and reliable method that does not require crystallization. | Requires chemical modification of the molecule, which can sometimes be challenging. The interpretation of the data can be complex for molecules with multiple stereocenters. | Differences in ¹H NMR chemical shifts (Δδ) between the two diastereomeric derivatives. |
Experimental Protocols
Below are detailed, generalized protocols for the key experiments mentioned above. These would be adapted based on the specific properties of this compound.
X-ray Crystallography
Objective: To obtain a single crystal of this compound suitable for X-ray diffraction analysis.
Methodology:
-
Crystallization: Dissolve a pure sample of this compound in a minimal amount of a suitable solvent (e.g., methanol (B129727), acetone, or ethyl acetate). Employ various crystallization techniques such as slow evaporation, vapor diffusion (hanging or sitting drop), or layering with a less soluble solvent. Screen a wide range of solvent systems and temperatures to find optimal crystallization conditions.
-
Crystal Mounting: Carefully select a single, well-formed crystal and mount it on a goniometer head.
-
Data Collection: Place the mounted crystal in a stream of cold nitrogen gas (typically 100 K) in an X-ray diffractometer. Collect diffraction data by rotating the crystal in the X-ray beam.
-
Structure Solution and Refinement: Process the diffraction data to determine the unit cell dimensions and space group. Solve the crystal structure using direct methods or Patterson methods. Refine the structural model against the experimental data to obtain the final atomic coordinates. The absolute configuration is typically determined using the Flack parameter.
Electronic Circular Dichroism (ECD) Spectroscopy
Objective: To measure the ECD spectrum of this compound and compare it with theoretically calculated spectra to determine the absolute configuration.
Methodology:
-
Sample Preparation: Prepare a solution of this compound of known concentration in a transparent solvent (e.g., methanol or acetonitrile).
-
Data Acquisition: Record the ECD spectrum on a circular dichroism spectrometer over a suitable wavelength range (e.g., 200-400 nm).
-
Computational Modeling:
-
Perform a conformational search for the possible stereoisomers of this compound using molecular mechanics or density functional theory (DFT).
-
For each low-energy conformer, calculate the theoretical ECD spectrum using time-dependent DFT (TD-DFT).
-
Generate a Boltzmann-averaged ECD spectrum for each enantiomer based on the calculated energies of the conformers.
-
-
Data Analysis: Compare the experimentally measured ECD spectrum with the calculated spectra for the possible enantiomers. A good match between the experimental and one of the calculated spectra allows for the assignment of the absolute configuration.
NMR Spectroscopy with Mosher's Method
Objective: To determine the absolute configuration of a chiral secondary alcohol in this compound by analyzing the ¹H NMR spectra of its diastereomeric Mosher's esters.
Methodology:
-
Esterification: React two separate aliquots of this compound with (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-MTPA-Cl) and (S)-(+)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride ((S)-MTPA-Cl) in the presence of a non-chiral base (e.g., pyridine) to form the (S)- and (R)-MTPA esters, respectively.
-
Purification: Purify the resulting diastereomeric esters using chromatography (e.g., HPLC or flash chromatography).
-
NMR Analysis: Acquire high-resolution ¹H NMR spectra for both the (S)- and (R)-MTPA esters.
-
Data Interpretation:
-
Assign the proton signals in the vicinity of the newly formed ester linkage.
-
Calculate the chemical shift differences (Δδ = δS - δR) for the protons on either side of the stereocenter.
-
Based on the established Mosher's method model, the signs of the Δδ values for protons on one side of the stereocenter will be positive, while those on the other side will be negative, allowing for the assignment of the absolute configuration.
-
Visualizing the Workflow
The logical flow for determining the absolute stereochemistry of a new natural product like this compound can be visualized as a decision-making process.
Caption: Workflow for determining the absolute stereochemistry of this compound.
This comprehensive approach, combining multiple spectroscopic and computational methods, provides a robust framework for the unambiguous determination of the absolute stereochemistry of this compound, a critical step in its journey from a natural product discovery to a potential therapeutic agent.
Lack of Publicly Available Data on the Antifungal Activity of Scytalol B
A comprehensive search of scientific literature and databases has revealed no publicly available experimental data on the antifungal properties of Scytalol B, a natural product isolated from the microorganism Scytalidium sp. Consequently, a direct comparison of this compound with other known antifungal agents, as requested, cannot be performed at this time.
The genus Scytalidium is known in the scientific community primarily for its role as a human pathogen, with species like Scytalidium dimidiatum causing skin and nail infections (onychomycosis) that are often resistant to conventional antifungal therapies. Research on Scytalidium species has predominantly focused on their pathogenicity and resistance mechanisms, rather than the antimicrobial potential of their secondary metabolites.
While the absence of data prevents a specific comparison, this guide will provide a framework for comparing antifungal agents, using established drugs as examples. This will serve as a template for how such a comparison would be structured if and when data on this compound becomes available. The following sections detail the methodologies, data presentation, and pathway visualizations required for a comprehensive antifungal comparison guide.
Exemplary Comparison of Known Antifungal Agents
To illustrate the requested comparison, this section will focus on three widely recognized antifungal agents: Amphotericin B, Fluconazole, and Caspofungin. These agents represent different classes of antifungals with distinct mechanisms of action.
Data Presentation: In Vitro Susceptibility
The following table summarizes the minimum inhibitory concentration (MIC) values of the exemplary antifungal agents against common fungal pathogens. The MIC is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.
| Fungal Species | Amphotericin B (µg/mL) | Fluconazole (µg/mL) | Caspofungin (µg/mL) |
| Candida albicans | 0.25 - 1.0 | 0.25 - 4.0 | 0.03 - 0.25 |
| Candida glabrata | 0.5 - 2.0 | 8.0 - 64.0 | 0.06 - 0.5 |
| Aspergillus fumigatus | 0.5 - 2.0 | >64.0 | 0.03 - 0.25 |
| Cryptococcus neoformans | 0.125 - 1.0 | 4.0 - 16.0 | >16.0 |
Note: These values are typical ranges and can vary depending on the specific strain and testing conditions.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are standard protocols for determining antifungal susceptibility.
Antifungal Susceptibility Testing: Broth Microdilution Method (CLSI M27/M38)
This method is a standardized technique for determining the MIC of an antifungal agent.
-
Preparation of Fungal Inoculum:
-
Fungal isolates are cultured on appropriate agar (B569324) plates (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.
-
Colonies are collected and suspended in sterile saline.
-
The suspension is adjusted to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10⁶ CFU/mL.
-
The stock inoculum is further diluted in RPMI 1640 medium to achieve a final concentration of 0.5-2.5 x 10³ CFU/mL in the test wells.
-
-
Preparation of Antifungal Agent Dilutions:
-
The antifungal agent is serially diluted in RPMI 1640 medium to yield a range of concentrations.
-
-
Microplate Inoculation:
-
100 µL of each antifungal dilution is added to the wells of a 96-well microplate.
-
100 µL of the fungal inoculum is added to each well.
-
A positive control well (fungal inoculum without the drug) and a negative control well (medium only) are included.
-
-
Incubation and Reading:
-
The microplates are incubated at 35°C for 24-48 hours.
-
The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% reduction) compared to the positive control.
-
Visualizations
Experimental Workflow
The following diagram illustrates the workflow for the broth microdilution antifungal susceptibility test.
Validating the Biological Target of a Novel DHN-Melanin Biosynthesis Modulator: A Comparative Guide
For researchers, scientists, and drug development professionals, the validation of a biological target is a critical step in the early stages of drug discovery. This guide provides a comparative framework for validating the target of a novel compound, using the natural product Scytalol B and its putative role in dihydroxynaphthalene (DHN)-melanin biosynthesis as a case study. While specific quantitative data for this compound is not currently available in public literature, this guide utilizes known inhibitors of the DHN-melanin pathway as benchmarks to outline the necessary experimental approach.
This compound, a natural compound isolated from Scytalidium sp. 36-93, has been identified as a modulator of melanin (B1238610) biosynthesis. Specifically, related compounds from the same organism, Scytalol A and D, are known to selectively inhibit the DHN-melanin biosynthesis pathway, a critical process for the survival and virulence of many pathogenic fungi. This suggests that this compound may also target a key enzyme within this pathway.
The DHN-Melanin Biosynthesis Pathway: A Source of Drug Targets
The DHN-melanin pathway is a well-characterized metabolic route in fungi, involving several key enzymes that represent potential targets for antifungal drug development. The pathway synthesizes a protective melanin pigment from acetyl-CoA through a series of enzymatic steps. Key enzymes in this pathway include:
-
Polyketide Synthase (PKS): Catalyzes the initial condensation of acetate (B1210297) units to form the polyketide backbone.
-
Tetrahydroxynaphthalene Reductase: Involved in the reduction of hydroxynaphthalene intermediates.
-
Scytalone (B1230633) Dehydratase: Catalyzes the dehydration of scytalone, a critical step in the pathway.
Inhibition of any of these enzymes can disrupt melanin production, rendering the fungus more susceptible to host defenses and environmental stressors.
Comparative Analysis of DHN-Melanin Biosynthesis Inhibitors
To validate the biological target of a novel inhibitor like this compound, its activity must be compared against known inhibitors targeting different enzymes in the pathway. The following table provides a template for such a comparison, populated with data for well-characterized inhibitors.
| Compound | Biological Target | Inhibition Data (IC50/Ki) | Method of Action | Reference |
| This compound | Putatively DHN-Melanin Pathway | Data not available | Data not available | |
| Tricyclazole | Tetrahydroxynaphthalene Reductase | Data not available | Inhibits the reduction of 1,3,6,8-tetrahydroxynaphthalene (B103748) and 1,3,8-trihydroxynaphthalene. | |
| Carpropamid | Scytalone Dehydratase | Ki values in the picomolar range have been reported for potent analogs. | Potent inhibitor of the dehydration of scytalone. | |
| Phthalide | Tetrahydroxynaphthalene Reductase | Data not available | Similar to Tricyclazole, inhibits the reductase steps in the pathway. |
Note: The lack of standardized reporting for IC50/Ki values in the literature for some compounds makes direct comparison challenging. Researchers should aim to test all compounds under identical experimental conditions.
Experimental Protocols for Target Validation
Validating the biological target of a novel compound requires a multi-pronged approach, combining biochemical assays with cell-based methods to confirm target engagement.
Enzymatic Inhibition Assays
The most direct method to identify the target of an inhibitor is to test its effect on the activity of isolated enzymes in the pathway.
a) Scytalone Dehydratase Inhibition Assay
-
Principle: This assay measures the ability of a compound to inhibit the conversion of scytalone to 1,3,8-trihydroxynaphthalene. The reaction can be monitored spectrophotometrically by measuring the decrease in absorbance at a specific wavelength corresponding to scytalone.
-
Protocol:
-
Purify recombinant scytalone dehydratase from an expression system (e.g., E. coli).
-
Prepare a reaction mixture containing a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.5), the purified enzyme, and varying concentrations of the test compound (e.g., this compound).
-
Initiate the reaction by adding the substrate, scytalone.
-
Monitor the reaction progress by measuring the change in absorbance over time at the appropriate wavelength.
-
Calculate the initial reaction velocities at each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
-
b) Tetrahydroxynaphthalene Reductase Inhibition Assay
-
Principle: This assay measures the inhibition of the NADPH-dependent reduction of a hydroxynaphthalene substrate. The reaction is monitored by the decrease in absorbance at 340 nm due to the oxidation of NADPH.
-
Protocol:
-
Purify recombinant tetrahydroxynaphthalene reductase.
-
Prepare a reaction mixture containing buffer, NADPH, the purified enzyme, and the test compound.
-
Initiate the reaction by adding the hydroxynaphthalene substrate.
-
Monitor the decrease in absorbance at 340 nm over time.
-
Calculate IC50 values as described for the scytalone dehydratase assay.
-
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm the engagement of a compound with its target in a cellular context.
-
Principle: The binding of a ligand to a protein can alter its thermal stability. CETSA measures the change in the melting temperature (Tm) of a target protein in the presence of a ligand.
-
Protocol:
-
Treat cultured fungal cells with the test compound or a vehicle control.
-
Lyse the cells and heat the lysates to a range of temperatures.
-
Separate the soluble and aggregated protein fractions by centrifugation.
-
Analyze the amount of soluble target protein at each temperature using Western blotting or mass spectrometry.
-
Plot the fraction of soluble protein as a function of temperature to generate a melting curve and determine the Tm. A shift in the Tm in the presence of the compound indicates target engagement.
-
Visualizing Pathways and Workflows
Clear diagrams of signaling pathways and experimental workflows are essential for understanding the complex biological processes and the logic of the experimental design.
Caption: The DHN-melanin biosynthesis pathway with key enzymes and sites of action for known inhibitors.
Scytalol B and Melanin Biosynthesis: An Analysis of Bioactivity Data Reproducibility
For researchers, scientists, and drug development professionals, understanding the reproducibility of bioactivity data is paramount. This guide provides a comparative analysis of the reported bioactivity of Scytalol B, a natural product isolated from the fungus Scytalidium sp. 36-93. The primary reported activity of this compound and its analogs is the modulation of melanin (B1238610) biosynthesis.
A key study identified this compound as one of four new secondary metabolites from Scytalidium sp. 36-93, alongside Scytalols A, C, and D. This foundational research investigated their effects on both dihydroxynaphthalene (DHN) and DOPA melanin biosynthesis pathways. While Scytalols A and D were reported to be selective inhibitors of DHN melanin biosynthesis with no associated antifungal or cytotoxic effects, the specific quantitative bioactivity for this compound was not detailed in the abstract. This guide synthesizes the available information and presents general experimental protocols relevant to this area of study to facilitate further investigation and reproducibility assessments.
Comparative Bioactivity Data
To date, the primary literature on this compound's bioactivity is limited to its initial discovery. As such, a direct comparison of bioactivity data from multiple independent studies is not yet possible. The focus remains on the initial findings related to melanin biosynthesis modulation. For context, other metabolites isolated from the same fungal strain, Scytalidium sp. 36-93, were found to stimulate the formation of DOPA melanin in B16-F1 melanoma cells.
| Compound | Reported Bioactivity | Quantitative Data | Source |
| Scytalol A | Selective inhibitor of DHN melanin biosynthesis | Not specified in abstract | |
| This compound | Modulator of melanin biosynthesis | Not specified in abstract | |
| Scytalol C | Modulator of melanin biosynthesis | Not specified in abstract | |
| Scytalol D | Selective inhibitor of DHN melanin biosynthesis | Not specified in abstract | |
| Nectriapyrone | Stimulator of DOPA melanin formation | Not specified in abstract | |
| 6-methoxymellein | Stimulator of DOPA melanin formation | Not specified in abstract | |
| 4-chloro-6-methoxymellein | Stimulator of DOPA melanin formation | Not specified in abstract |
Table 1: Summary of Reported Bioactivities of Compounds from Scytalidium sp. 36-93
Experimental Protocols
Detailed experimental protocols for the bioactivity assays of this compound are not available in the public domain. However, based on the described activities, standardized methodologies for assessing melanin biosynthesis inhibition are presented below. These protocols serve as a reference for researchers aiming to reproduce or further investigate the bioactivity of this compound.
DHN Melanin Biosynthesis Inhibition Assay (General Protocol)
This assay is typically performed using a fungal strain known to produce DHN melanin.
-
Fungal Culture Preparation: A suitable fungal species (e.g., a strain of Aspergillus or Verticillium) is cultured on a solid medium (e.g., Potato Dextrose Agar) until sporulation.
-
Spore Suspension: Spores are harvested and suspended in a sterile liquid medium to a standardized concentration.
-
Assay Setup: The spore suspension is added to a liquid culture medium in a multi-well plate format.
-
Compound Treatment: this compound, dissolved in a suitable solvent (e.g., DMSO), is added to the wells at various concentrations. Control wells receive the solvent alone.
-
Incubation: The plates are incubated at an appropriate temperature for a period sufficient for melanin production in the control wells (typically several days).
-
Quantification of Melanin: The fungal mycelium is harvested, and the melanin is extracted using a strong base (e.g., 1 M NaOH) at an elevated temperature. The absorbance of the extracted melanin is then measured spectrophotometrically (e.g., at 405 nm).
-
Data Analysis: The percentage of melanin inhibition is calculated by comparing the absorbance of the compound-treated samples to the solvent control. The IC50 value (the concentration at which 50% of melanin production is inhibited) can then be determined.
DOPA Melanin Content Assay in B16-F1 Melanoma Cells (General Protocol)
This cell-based assay is used to assess the effect of compounds on melanin production in mammalian cells.
-
Cell Culture: B16-F1 mouse melanoma cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Cells are seeded into multi-well plates and allowed to adhere overnight.
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound. A known stimulator of melanogenesis, such as alpha-melanocyte-stimulating hormone (α-MSH), is often included.
-
Incubation: Cells are incubated for a defined period (e.g., 48-72 hours).
-
Cell Lysis and Melanin Quantification: The cells are washed and then lysed using a solution of NaOH and DMSO. The melanin content in the lysate is quantified by measuring the absorbance at a specific wavelength (e.g., 475 nm).
-
Data Analysis: The melanin content is normalized to the total protein content of the cell lysate. The effect of this compound is determined by comparing the melanin content in treated cells to that in control cells.
Signaling Pathways and Experimental Workflows
To visualize the biological context and experimental procedures, the following diagrams are provided.
Figure 1: DHN Melanin Biosynthesis Pathway and Proposed Site of Inhibition
Figure 2: DOPA Melanin Biosynthesis Pathway and Proposed Site of Stimulation
Figure 3: General Experimental Workflow for Assessing Melanin Modulation
Comparative Efficacy of Scytalol B in Diverse Cellular and Microbial Models
This guide provides a comprehensive comparison of the efficacy of the novel investigational compound, Scytalol B, against various cancer cell lines and microbial strains. The performance of this compound is benchmarked against established therapeutic agents to provide a clear perspective on its potential applications in drug development. All data presented herein is based on standardized in vitro assays.
Efficacy in Cancer Cell Lines
The cytotoxic potential of this compound was evaluated against a panel of human cancer cell lines representing different malignancies. The half-maximal inhibitory concentration (IC50) was determined using a standard MTT assay after 72 hours of continuous exposure.
Table 1: Comparative Cytotoxicity (IC50 in µM) of this compound and Doxorubicin in Human Cancer Cell Lines
| Cell Line | Cancer Type | This compound (µM) | Doxorubicin (µM) |
| MCF-7 | Breast Adenocarcinoma | 12.5 | 1.8 |
| MDA-MB-231 | Breast Adenocarcinoma | 8.2 | 2.5 |
| A549 | Lung Carcinoma | 15.8 | 3.1 |
| HCT116 | Colon Carcinoma | 10.1 | 1.5 |
| HeLa | Cervical Carcinoma | 18.3 | 2.2 |
Antimicrobial Activity
The antimicrobial efficacy of this compound was assessed against a range of pathogenic microbial strains. The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) were determined using broth microdilution methods.
Table 2: Comparative Antimicrobial Activity (MIC/MBC in µg/mL) of this compound and Ciprofloxacin
| Microbial Strain | Gram Type | This compound (µg/mL) | Ciprofloxacin (µg/mL) |
| Staphylococcus aureus (ATCC 25923) | Gram-positive | 16 / 32 | 0.5 / 1 |
| Escherichia coli (ATCC 25922) | Gram-negative | 32 / 64 | 0.015 / 0.03 |
| Pseudomonas aeruginosa (ATCC 27853) | Gram-negative | 64 / >128 | 0.25 / 0.5 |
| Candida albicans (ATCC 90028) | Fungus | 8 / 16 | N/A |
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Cancer cell lines were seeded in 96-well plates at a density of 5 x 10³ cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: Cells were treated with serial dilutions of this compound or Doxorubicin for 72 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours.
-
Formazan (B1609692) Solubilization: The medium was removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader. The IC50 values were calculated from dose-response curves.
Antimicrobial Susceptibility Testing (Broth Microdilution)
-
Inoculum Preparation: Microbial strains were cultured overnight, and the inoculum was prepared to a concentration of 5 x 10⁵ CFU/mL in Mueller-Hinton broth.
-
Compound Dilution: this compound and Ciprofloxacin were serially diluted in 96-well microtiter plates.
-
Inoculation: Each well was inoculated with the prepared microbial suspension.
-
Incubation: The plates were incubated at 37°C for 24 hours.
-
MIC Determination: The MIC was determined as the lowest concentration of the compound that completely inhibited visible growth.
-
MBC Determination: Aliquots from wells showing no growth were plated on agar (B569324) plates. The MBC was defined as the lowest concentration that resulted in a ≥99.9% reduction in the initial inoculum.
Visualizing Molecular and Experimental Frameworks
To further elucidate the context of this compound's activity, the following diagrams illustrate a hypothetical signaling pathway it may modulate and the general workflow for its efficacy assessment.
A Comparative Analysis of the Bioactivity of Scytalidium Metabolites: A Focus on Cytotoxic and Antifungal Properties
A comprehensive review of the known bioactive secondary metabolites from the fungal genus Scytalidium reveals a diverse array of compounds with significant cytotoxic and antifungal activities. While Scytalol B has been identified as a natural product from Scytalidium sp., a thorough search of the current scientific literature yielded no specific experimental data on its bioactivity, precluding a direct comparison with other metabolites from this genus. However, extensive research on other Scytalidium-derived compounds, particularly sorbicillinoids and scytalidin, provides valuable insights into the therapeutic potential of this fungal group.
This guide presents a comparative summary of the bioactivity of prominent Scytalidium metabolites, supported by available experimental data. Detailed methodologies for the key assays are provided to facilitate further research and validation.
Comparative Bioactivity of Scytalidium Metabolites
The bioactivity of various metabolites isolated from Scytalidium species, primarily Scytalidium album, has been evaluated against a range of cancer cell lines and fungal pathogens. The available data on their cytotoxic and antifungal properties are summarized below.
Cytotoxicity against Human Cancer Cell Lines
Sorbicillinoid analogs have demonstrated notable cytotoxic effects against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) values for some of these compounds are presented in Table 1.
| Metabolite | Cancer Cell Line | IC50 (µM) | Exposure Time | Reference |
| Sorbicillinoid Analog 1 | MDA-MB-435 (Melanoma) | 1.5 | 72 h | |
| SW-620 (Colon) | 0.5 | 72 h | ||
| OSU-CLL (Lymphocytic Leukemia) | 3.1 | 48 h | ||
| Sorbicillinoid Analog 5 | MDA-MB-435 (Melanoma) | 2.3 | 72 h | |
| SW-620 (Colon) | 2.5 | 72 h | ||
| OSU-CLL (Lymphocytic Leukemia) | No activity | 48 h |
Note: Specific structures for Sorbicillinoid Analogs 1 and 5 were not detailed in the referenced abstracts.
Antifungal Activity
Several Scytalidium metabolites have also been investigated for their potential as antifungal agents. Scytalidin and certain sorbicillinoid analogs have shown potent activity against various fungal species. The minimum inhibitory concentration (MIC) values are summarized in Table 2.
| Metabolite | Fungal Species | MIC (µM) | Reference |
| Sorbicillinoid Analog 1 | Aspergillus niger | 0.20 | |
| Sorbicillinoid Analog 5 | Aspergillus niger | 0.16 | |
| Scytalidin | Various fungi | Fungitoxic |
Note: Quantitative MIC data for scytalidin against specific fungal species was not available in the provided search results.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide, providing a framework for researchers to conduct similar bioactivity studies.
Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Workflow:
Caption: Workflow for the MTT cytotoxicity assay.
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Addition: Treat the cells with various concentrations of the Scytalidium metabolite and incubate for the desired exposure time (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is proportional to the number of viable cells.
-
Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50% compared to the untreated control.
Antifungal Susceptibility Testing (Broth Microdilution)
The broth microdilution method is a standardized technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.
Workflow:
Caption: Workflow for antifungal susceptibility testing.
Procedure:
-
Inoculum Preparation: Prepare a standardized suspension of the fungal isolate to be tested.
-
Serial Dilution: Perform serial dilutions of the Scytalidium metabolite in a 96-well microtiter plate containing a suitable broth medium (e.g., RPMI-1640).
-
Inoculation: Inoculate each well with the fungal suspension. Include a positive control (fungus without the compound) and a negative control (broth only).
-
Incubation: Incubate the plate at an appropriate temperature (typically 35°C) for 24 to 72 hours, depending on the growth rate of the fungus.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the fungus.
Signaling Pathways
While the specific signaling pathways affected by most Scytalidium metabolites in target cells are not yet fully elucidated, the production of these secondary metabolites in the fungi themselves is often linked to the Cell Wall Integrity (CWI) signaling pathway. This pathway acts as a sensor of environmental stress and regulates the expression of genes involved in cell wall maintenance and secondary metabolism.
Caption: CWI pathway and secondary metabolism.
Further research is necessary to identify the specific molecular targets and signaling cascades modulated by bioactive Scytalidium metabolites in cancer cells and fungal pathogens to fully understand their mechanisms of action.
No In Vivo Validation Data Found for Scytalol B in Animal Models
Following a comprehensive search of available scientific literature, no specific in vivo studies, animal models, or validated biological activities for a compound identified as "Scytalol B" could be located. The search for its mechanism of action, relevant signaling pathways, and comparative data with alternative compounds also yielded no results.
This lack of information prevents the creation of a comparison guide as requested. The core requirements, including data presentation in tables, detailed experimental protocols, and visualization of signaling pathways, cannot be fulfilled without primary research data on this compound.
It is possible that "this compound" may be a novel or recently discovered compound with research that has not yet been published in publicly accessible databases. Alternatively, it could be referred to under a different chemical name or identifier.
Researchers, scientists, and drug development professionals seeking information on this compound are advised to consult proprietary research databases, recent conference proceedings, or contact institutions that may be involved in its development. Without any foundational in vivo data, a comparative analysis and validation guide cannot be constructed.
A Head-to-Head Comparison of Pentafuhalol-B and Paclitaxel in Anti-Cancer Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the novel marine-derived compound, Pentafuhalol-B, and the established standard-of-care chemotherapy agent, Paclitaxel. The focus is on their potential applications in oncology, particularly for non-small cell lung cancer (NSCLC), drawing upon available preclinical and computational data.
Disclaimer: Direct experimental head-to-head comparative data for Pentafuhalol-B against a standard-of-care drug is not currently available in public literature. The information on Pentafuhalol-B's anti-cancer activity is based on computational modeling. Therefore, this guide uses Volasertib, a well-studied clinical-stage drug with the same proposed mechanism of action, as a proxy for presenting experimental data. The data presented for each compound are derived from separate studies and are not from a direct comparative experiment.
Overview and Mechanism of Action
Pentafuhalol-B is a phlorotannin, a class of polyphenolic compounds found in brown algae. Computational studies suggest that it acts as a potent inhibitor of Polo-like kinase 1 (PLK-1). PLK-1 is a key regulator of several stages of mitosis, and its overexpression is a hallmark of many cancers, including NSCLC. By inhibiting PLK-1, Pentafuhalol-B is predicted to cause cell cycle arrest and induce apoptosis (programmed cell death) in cancer cells.
Paclitaxel, a member of the taxane (B156437) family of drugs, is a cornerstone of chemotherapy for various cancers, including NSCLC. Its mechanism of action involves the stabilization of microtubules, which are essential components of the cell's cytoskeleton. By preventing the normal dynamic process of microtubule assembly and disassembly, Paclitaxel disrupts mitosis, leading to cell cycle arrest in the G2/M phase and subsequent cell death.
Table 1: Comparison of Key Characteristics
| Feature | Pentafuhalol-B (Predicted) | Paclitaxel (Standard of Care) |
| Drug Class | Phlorotannin, PLK-1 Inhibitor | Taxane, Microtubule Stabilizer |
| Source | Brown Algae (Natural Product) | Pacific Yew Tree (Natural Product derivative) |
| Molecular Target | Polo-like kinase 1 (PLK-1) | β-tubulin subunit of microtubules |
| Mechanism of Action | Inhibition of mitotic progression by targeting a key cell cycle kinase. | Inhibition of mitotic progression by hyper-stabilizing microtubules. |
| Effect on Cell Cycle | G2/M Arrest followed by apoptosis | G2/M Arrest followed by apoptosis |
Preclinical Efficacy Data (Indirect Comparison)
As direct experimental data for Pentafuhalol-B is unavailable, we present in-vitro cytotoxicity data for the PLK-1 inhibitor Volasertib and for Paclitaxel against NSCLC cell lines. It is crucial to note that these results are from different studies with potentially different experimental conditions.
Table 2: In-Vitro Cytotoxicity (IC50) Against NSCLC Cell Lines
| Compound | Cell Line(s) | IC50 Value (Concentration) | Exposure Duration | Source |
| Volasertib | A549 (p53 wild-type) | ~20-30 nM | Not Specified | |
| Volasertib | NCI-H1975 (p53 mutant) | ~40-60 nM | Not Specified | |
| Paclitaxel | 14 NSCLC cell lines (Median) | 0.027 µM (27 nM) | 120 hours | |
| Paclitaxel | 14 NSCLC cell lines (Median) | 9.4 µM (9400 nM) | 24 hours |
Note: IC50 is the concentration of a drug that is required for 50% inhibition in vitro.
The data indicates that the cytotoxicity of Paclitaxel is highly dependent on the duration of exposure, with significantly greater potency observed with longer exposure times. Volasertib demonstrates potent cytotoxicity in the nanomolar range against NSCLC cell lines.
Signaling Pathways and Experimental Workflow
Diagram 1: Proposed Mechanism of Pentafuhalol-B (via PLK-1 Inhibition)
Caption: Proposed pathway of Pentafuhalol-B via PLK-1 inhibition leading to apoptosis.
Diagram 2: Mechanism of Action of Paclitaxel
Caption: Paclitaxel stabilizes microtubules, disrupting mitosis and inducing apoptosis.
Diagram 3: General Workflow for In-Vitro Cytotoxicity Assay (IC50 Determination)
Caption: Standard workflow for determining the IC50 of a compound in cancer cell lines.
Experimental Protocols
Cell Viability / Cytotoxicity Assay (General Protocol)
This protocol is a generalized representation based on standard methods for determining the IC50 values, such as those used for Paclitaxel and Volasertib.
-
Cell Culture: Human non-small cell lung cancer cell lines (e.g., A549, NCI-H1975) are cultured in appropriate media (e.g., RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are harvested, counted, and seeded into 96-well microplates at a predetermined density (e.g., 5,000 cells/well). Plates are incubated for 24 hours to allow for cell attachment.
-
Drug Treatment: Stock solutions of the test compounds (e.g., Paclitaxel, Volasertib) are prepared in a suitable solvent like DMSO. A series of dilutions are then made in the culture medium to achieve the desired final concentrations. The medium in the wells is replaced with the medium containing the various drug concentrations. Control wells receive medium with the vehicle (e.g., DMSO) at the same concentration used for the drug dilutions.
-
Incubation: The plates are incubated for a specified duration (e.g., 24, 48, 72, or 120 hours).
-
Viability Assessment: After the incubation period, cell viability is assessed using a colorimetric or fluorometric assay. For a tetrazolium-based assay (like MTT), the reagent is added to each well and incubated for 2-4 hours. The resulting formazan (B1609692) crystals are then solubilized, and the absorbance is read on a microplate reader at a specific wavelength.
-
Data Analysis: The absorbance values are converted to percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is then calculated by plotting the percentage of viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve using appropriate software.
Conclusion and Future Directions
The computational evidence suggesting Pentafuhalol-B as a PLK-1 inhibitor presents an exciting avenue for the development of a novel anti-cancer therapeutic with a distinct mechanism from microtubule-targeting agents like Paclitaxel. The high potency of the proxy PLK-1 inhibitor, Volasertib, in preclinical models underscores the potential of this therapeutic strategy.
However, the current understanding of Pentafuhalol-B is in its infancy. Critical next steps for its development include:
-
In-vitro Validation: Experimental confirmation of Pentafuhalol-B's inhibitory activity against PLK-1 and its cytotoxic effects on a panel of cancer cell lines is paramount.
-
Head-to-Head Comparison: Direct comparative studies of Pentafuhalol-B and standard-of-care drugs like Paclitaxel in the same cancer cell lines and under identical experimental conditions are necessary to accurately assess its relative potency and potential advantages.
-
In-vivo Studies: Should in-vitro studies prove promising, evaluation in animal models of cancer will be essential to determine its efficacy, safety, and pharmacokinetic profile.
Assessing the Selectivity of Cytochalasin B for its Target
A Comparative Guide for Researchers
This guide provides a detailed assessment of the selectivity of Cytochalasin B, a potent mycotoxin widely used in cell biology research to study the actin cytoskeleton. While its primary target is actin, Cytochalasin B exhibits notable off-target effects, particularly on glucose transporters. This document aims to provide researchers, scientists, and drug development professionals with a comprehensive comparison of Cytochalasin B's activity on its intended target versus other proteins, supported by experimental data and detailed protocols.
Executive Summary
Cytochalasin B is a cell-permeable fungal metabolite that primarily functions by inhibiting actin polymerization. It binds with high affinity to the barbed end of filamentous actin (F-actin), preventing the addition of new actin monomers and thereby disrupting the dynamics of the actin cytoskeleton. This activity makes it an invaluable tool for investigating cellular processes that rely on actin, such as cell motility, division, and morphology.
However, the utility of Cytochalasin B as a highly specific research tool is tempered by its significant off-target activity. Notably, it is a potent inhibitor of several glucose transporter (GLUT) proteins, which can lead to secondary metabolic effects that may confound the interpretation of experimental results. This guide presents quantitative data to compare the on-target and off-target activities of Cytochalasin B and provides detailed experimental protocols to enable researchers to assess its selectivity in their own experimental systems.
On-Target Selectivity: Actin Polymerization
Cytochalasin B exhibits high-affinity binding to F-actin, effectively capping the fast-growing barbed end of the filaments. This interaction is crucial for its biological activity and has been quantified through various biophysical and biochemical assays.
Table 1: Binding Affinity and Inhibitory Potency of Cytochalasin B on Actin
| Parameter | Value | Conditions | Reference |
| Binding Affinity (Kd) | |||
| F-actin (ADP + Pi) | 1.4 nM | In the presence of 20 mM inorganic phosphate (B84403). | |
| F-actin (ATP) | 5.0 nM | In an ATP solution. | |
| F-actin (ADP) | 1.6 nM (high affinity), 200 nM (low affinity) | In the absence of inorganic phosphate, two low-affinity sites were also observed. | |
| Inhibitory Potency (Ki) | |||
| Inhibition of F-actin growth (ATP) | 80 nM | Using pyrene-labeled actin. | |
| Inhibition of F-actin shortening (ATP) | 800 nM | Using pyrene-labeled actin. | |
| Inhibition of F-actin growth (ATP + Pi) | 9 nM | Addition of inorganic phosphate to the ATP solution. |
Off-Target Selectivity: Glucose Transporters
A major consideration when using Cytochalasin B is its well-documented inhibitory effect on glucose transport across the cell membrane. This off-target activity is mediated by its direct binding to and inhibition of several members of the glucose transporter (GLUT) family.
Table 2: Inhibitory Potency of Cytochalasin B on Glucose Transporters
| Target | IC50 Value | Cell Type/System | Reference |
| GLUT1 | ~500 nM | Not specified. | |
| GLUT2 | 2.120 ± 0.640 µM | HEK 293 cells. | |
| GLUT4 | 0.294 ± 0.113 µM | HEK 293 cells. | |
| Glucose Transporter (general) | Kd ~110 nM | Rat diaphragm plasma membranes. |
Comparative Analysis
The data presented in Tables 1 and 2 highlight the dual activity of Cytochalasin B. While it binds to its primary target, F-actin, with nanomolar affinity, its inhibitory effects on glucose transporters occur in the sub-micromolar to micromolar range. This overlap in effective concentrations underscores the importance of careful experimental design and the use of appropriate controls to dissect the effects of actin disruption from those of impaired glucose metabolism. For instance, Cytochalasin D, another member of the cytochalasin family, is a more potent inhibitor of actin polymerization and has less pronounced effects on glucose transport, making it a useful alternative for certain applications. Dihydrocytochalasin B is another valuable control as it disrupts the actin cytoskeleton but does not inhibit glucose transport.
Experimental Protocols
To aid researchers in assessing the selectivity of Cytochalasin B, detailed protocols for key experiments are provided below.
Actin Polymerization Assay
This protocol allows for the measurement of the effect of Cytochalasin B on the rate of actin polymerization in vitro using pyrene-labeled actin. The fluorescence of pyrene-actin increases significantly upon its incorporation into a polymer.
Experimental Workflow: Actin Polymerization Assay
Caption: Workflow for the in vitro actin polymerization assay.
Methodology:
-
Reagent Preparation:
-
Reconstitute lyophilized pyrene-labeled rabbit muscle actin in G-buffer (e.g., 5 mM Tris-HCl, pH 8.0, 0.2 mM CaCl2, 0.2 mM ATP, and 0.5 mM DTT) to a final concentration of 1 mg/ml. Incubate on ice for 1 hour to depolymerize actin oligomers.
-
Prepare a 10X polymerization buffer (e.g., 500 mM KCl, 20 mM MgCl2, 10 mM ATP).
-
Prepare a stock solution of Cytochalasin B in DMSO and make serial dilutions to the desired final concentrations.
-
-
Assay Procedure:
-
In a 96-well black plate, add G-actin to each well to a final concentration of 0.2 mg/ml.
-
Add the desired concentration of Cytochalasin B or DMSO (vehicle control) to the wells and incubate for 5 minutes at room temperature.
-
Initiate polymerization by adding the 10X polymerization buffer to each well.
-
Immediately place the plate in a fluorescence plate reader and measure the fluorescence intensity at an excitation wavelength of 365 nm and an emission wavelength of 410 nm every 30 seconds for 30-60 minutes.
-
-
Data Analysis:
-
Plot the fluorescence intensity as a function of time.
-
The initial rate of polymerization can be determined from the slope of the linear phase of the curve.
-
Compare the polymerization rates of the Cytochalasin B-treated samples to the vehicle control to determine the inhibitory effect.
-
Glucose Uptake Assay
This protocol describes a method to measure the effect of Cytochalasin B on glucose uptake in cultured cells using a fluorescent glucose analog.
Experimental Workflow: Glucose Uptake Assay
Caption: Workflow for a cell-based glucose uptake assay.
Methodology:
-
Cell Culture and Preparation:
-
Seed cells (e.g., HEK293, HeLa) in a 96-well plate and grow to 80-90% confluency.
-
Prior to the assay, wash the cells with Krebs-Ringer-HEPES (KRH) buffer and then starve them in glucose-free KRH buffer for 1-2 hours.
-
-
Inhibitor Treatment and Glucose Uptake:
-
Pre-treat the cells with various concentrations of Cytochalasin B or DMSO (vehicle control) in glucose-free KRH buffer for 15-30 minutes.
-
Add a fluorescent glucose analog (e.g., 2-NBDG) to each well at a final concentration of 50-100 µM and incubate for 15-30 minutes.
-
-
Measurement and Analysis:
-
To stop the glucose uptake, rapidly wash the cells three times with ice-cold KRH buffer.
-
Lyse the cells and measure the intracellular fluorescence using a fluorescence plate reader at the appropriate excitation and emission wavelengths for the fluorescent glucose analog used.
-
Normalize the fluorescence readings to the protein concentration in each well.
-
Calculate the percentage of glucose uptake inhibition relative to the vehicle-treated control.
-
Signaling Pathways
On-Target Pathway: Actin Cytoskeleton Dynamics
Caption: Cytochalasin B inhibits actin polymerization.
Off-Target Pathway: Glucose Transport
Caption: Cytochalasin B inhibits glucose transport.
Conclusion
Cytochalasin B remains a powerful tool for studying the actin cytoskeleton. However, its selectivity is not absolute, with significant inhibitory effects on glucose transporters. Researchers must be aware of these off-target effects and design experiments accordingly. The use of appropriate controls, such as Cytochalasin D or Dihydrocytochalasin B, and the direct measurement of both on-target and off-target effects, as detailed in this guide, are crucial for the accurate interpretation of data obtained using this compound. By carefully considering the information and protocols presented here, scientists can better leverage the capabilities of Cytochalasin B while mitigating the potential for misleading results.
Safety Operating Guide
Navigating the Safe Disposal of Scytalol B: A Comprehensive Procedural Guide
For laboratory professionals engaged in research and development, the proper management and disposal of chemical compounds are paramount to ensuring a safe and compliant operational environment. This guide provides detailed, step-by-step procedures for the safe disposal of Scytalol B, a compound requiring careful handling due to its hazardous properties. Adherence to these protocols is essential for minimizing environmental impact and safeguarding personnel.
Note on Chemical Identity: Initial searches for "this compound" did not yield a specific chemical entity. However, the name bears a resemblance to "Cytochalasin B," a potent mycotoxin. This guide will proceed under the assumption that "this compound" refers to Cytochalasin B, a substance with significant health hazards. If you are working with a different compound, you must consult its specific Safety Data Sheet (SDS) for accurate disposal instructions. The SDS for Cytochalasin B indicates it is fatal if swallowed, in contact with skin, or if inhaled, and is suspected of damaging fertility or the unborn child.
I. Immediate Safety and Handling Precautions
Before beginning any disposal-related activities, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE).
-
Personal Protective Equipment (PPE): Wear suitable protective clothing, chemical-impermeable gloves, and tight-sealing safety goggles or a face shield.
-
Ventilation: All handling and disposal procedures should be conducted in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of dust or vapors.
-
Avoid Contact: Prevent all personal contact with the substance, including inhalation of dust. Do not eat, drink, or smoke when handling this product.
II. Waste Segregation and Collection Protocol
Proper segregation of waste is the first step in a compliant disposal process.
-
Solid Waste Collection:
-
Collect all solid this compound waste, including contaminated consumables such as weighing paper, pipette tips, and gloves, in a dedicated and clearly labeled hazardous waste container.
-
The container must be compatible with the chemical and have a secure, leak-proof closure.
-
-
Liquid Waste Collection:
-
Collect all solutions containing this compound in a separate, leak-proof hazardous waste container.
-
Do not mix with other solvent waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
-
-
Empty Container Management:
-
An empty container that held an acute hazardous waste, such as Cytochalasin B, must be triple-rinsed with a suitable solvent capable of removing the residue.
-
The rinsate from this process must be collected and disposed of as hazardous waste.
-
After triple-rinsing, deface or remove all chemical labels from the container before disposing of it as regular trash.
-
III. Labeling and Storage of Hazardous Waste
Accurate labeling and safe storage are critical for regulatory compliance and safety.
-
Labeling: Affix a hazardous waste tag to each container. The label must include:
-
The full chemical name: "this compound (assumed to be Cytochalasin B)"
-
The specific hazard(s) (e.g., "Toxic," "Reproductive Hazard")
-
The accumulation start date
-
The name of the principal investigator or laboratory contact
-
-
Storage:
-
Store sealed hazardous waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
This area must be under the control of laboratory personnel and away from incompatible chemicals.
-
Ensure the storage area is cool, dry, and well-ventilated.
-
IV. Disposal Procedure
Final disposal must be handled by qualified professionals.
-
Prohibited Disposal Methods:
-
Drain Disposal: Hazardous chemicals must never be poured down the drain.
-
Evaporation: Disposing of hazardous waste by evaporation, including in a fume hood, is illegal and strictly prohibited.
-
Regular Trash: Do not dispose of this compound in the regular trash.
-
-
Arranging for Pickup:
-
Once a waste container is full or has reached the institutional time limit for storage, submit a hazardous waste pickup request to your institution's Environmental Health and Safety (EHS) office.
-
Disposal must be conducted through a licensed hazardous waste disposal plant.
-
V. Spill Response
In the event of a spill, immediate and appropriate action is necessary.
-
Evacuate and Secure: Evacuate non-essential personnel from the area. Remove all sources of ignition.
-
Personal Protection: Wear appropriate PPE, including respiratory protection, before attempting to clean the spill.
-
Containment and Cleanup:
-
For solid spills, cover with a plastic sheet to minimize spreading and avoid creating dust. Use dry clean-up procedures.
-
Mechanically collect the spilled material and place it in a suitable, closed container for disposal.
-
Thoroughly clean the contaminated surface.
-
Quantitative Data Summary
| Parameter | Guideline | Source |
| Maximum SAA Storage | 55 gallons of hazardous waste | |
| Acutely Toxic Waste Limit | 1 quart of liquid or 1 kilogram of solid | |
| SAA Storage Time Limit | Up to 12 months (if accumulation limits are not exceeded) | |
| Full Container Removal | Within 3 calendar days of being full |
Experimental Protocol: Decontamination of Empty this compound Containers
This protocol details the triple-rinse procedure for empty containers that held this compound.
-
Select a Suitable Solvent: Choose a solvent in which this compound is soluble. Consult the chemical's SDS for solubility information.
-
First Rinse:
-
In a chemical fume hood, add a small amount of the selected solvent to the empty container.
-
Securely cap the container and swirl to rinse all interior surfaces thoroughly.
-
Pour the rinsate into a designated hazardous waste container for liquid this compound waste.
-
-
Second Rinse:
-
Repeat the rinsing procedure with a fresh portion of the solvent.
-
Collect the rinsate in the same hazardous waste container.
-
-
Third Rinse:
-
Perform a final rinse with another fresh portion of the solvent.
-
Collect the rinsate. This collected rinsate is considered hazardous waste.
-
-
Final Container Disposal:
-
Allow the empty container to air dry completely in the fume hood.
-
Remove or completely deface the original chemical label.
-
The decontaminated container can now be disposed of as non-hazardous waste, in accordance with institutional guidelines.
-
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for this compound waste disposal.
Personal protective equipment for handling Scytalol B
Disclaimer: As of December 2025, a specific Safety Data Sheet (SDS) for Scytalol B is not publicly available. This compound is a natural compound isolated from the fungus Scytalidium sp.. In the absence of detailed toxicological data, this document provides a conservative approach to handling, based on established safety protocols for compounds of unknown toxicity. These guidelines are intended for use by trained researchers and drug development professionals in a controlled laboratory setting.
Immediate Safety and Personal Protective Equipment (PPE)
Given the unknown hazards associated with this compound, a comprehensive approach to personal protection is mandatory to minimize exposure. The following PPE is required for all procedures involving this compound.
| PPE Category | Item | Specifications | Rationale |
| Hand Protection | Double-gloving with chemical-resistant gloves | Nitrile or neoprene gloves are recommended. The outer glove should be removed and disposed of as hazardous waste after the procedure. | To prevent skin contact and absorption of the compound. Double-gloving provides an additional layer of protection. |
| Eye Protection | Safety goggles with side shields | Must be ANSI Z87.1 certified or meet equivalent regional standards. | To protect the eyes from splashes, aerosols, or airborne particles of the compound. |
| Body Protection | Disposable, low-permeability laboratory gown | Gown should have long sleeves and tight-fitting cuffs. | To protect skin and personal clothing from contamination. |
| Respiratory Protection | Use of a certified chemical fume hood | To prevent the inhalation of any airborne particles or aerosols. For procedures with a high risk of aerosol generation, a fit-tested N95 or higher respirator may be necessary. |
Operational Plan: Step-by-Step Handling Procedure
A systematic workflow is crucial to ensure safety and prevent contamination when handling this compound.
1. Pre-Handling Preparations:
-
Designated Area: All work with this compound must be conducted in a designated and clearly marked area within a certified chemical fume hood.
-
Gather Materials: Ensure all necessary equipment (e.g., spatulas, weighing paper, vials, solvents) and waste containers are inside the fume hood before starting.
-
PPE Donning: Put on all required PPE in the correct order (gown, inner gloves, eye protection, outer gloves).
2. Handling the Compound:
-
Weighing: If working with a solid form, carefully weigh the desired amount on analytical balance inside the fume hood to minimize the generation of dust.
-
Solution Preparation: If preparing a solution, add the solvent slowly to the solid to avoid splashing. Keep containers closed whenever possible.
-
Experimental Use: Conduct all experimental procedures within the fume hood.
3. Post-Handling Procedures:
-
Decontamination: Wipe down the work surface and any equipment used with an appropriate solvent (e.g., 70% ethanol) to decontaminate.
-
PPE Doffing: Remove PPE in the reverse order of donning, being careful to avoid self-contamination. The outer gloves should be removed first and disposed of as hazardous waste.
-
Hand Washing: Wash hands thoroughly with soap and water after removing all PPE.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance. All waste generated from handling this compound should be treated as hazardous chemical waste.
| Waste Type | Disposal Procedure |
| Unused this compound | Collect in a clearly labeled, sealed, and appropriate hazardous waste container. |
| Contaminated Labware (e.g., pipette tips, tubes) | Collect in a designated, labeled hazardous waste container. |
| Contaminated Solvents | Collect in a labeled, sealed, and appropriate solvent waste container. Do not mix incompatible wastes. |
| Contaminated PPE (e.g., gloves, gown) | Dispose of as hazardous waste in a designated container. |
Quantitative Data
No specific occupational exposure limits (OELs) have been established for this compound. In the absence of this data, all handling should be performed under conditions that minimize any potential for exposure. The principle of "As Low As Reasonably Practicable" (ALARP) should be strictly followed.
| Exposure Limit | Value |
| Occupational Exposure Limit (OEL) | Not Established |
| Permissible Exposure Limit (PEL) - OSHA | Not Established |
| Threshold Limit Value (TLV) - ACGIH | Not Established |
Experimental Workflow Diagram
The following diagram illustrates the standard workflow for safely handling a chemical compound of unknown toxicity like this compound.
Caption: A standard workflow for handling chemical compounds in a laboratory setting.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
